molecular formula C19H16O8 B1229249 Sakyomicin A CAS No. 86470-27-1

Sakyomicin A

货号: B1229249
CAS 编号: 86470-27-1
分子量: 372.3 g/mol
InChI 键: TVRZORMBTKRMAO-DSLXNQLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sakyomicin B is a member of the sakyomicin family of compounds, which are recognized in scientific research for their biological activity. Sakyomicins, such as the closely related Sakyomicin E, are known to be produced through the fermentation of specific bacterial strains and have been studied for their potential effects . As a research chemical, Sakyomicin B is offered solely for use in laboratory investigations. Researchers are interested in this class of compounds for various applications, which may include [ e.g., investigating novel anti-infective agents, studying mechanisms of action against specific cell lines, exploring its biochemical properties ]. Its specific mechanism of action and full research value are subjects of ongoing scientific inquiry. Handling of this product should be performed by qualified professionals in accordance with established laboratory safety protocols. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

86470-27-1

分子式

C19H16O8

分子量

372.3 g/mol

IUPAC 名称

(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H16O8/c1-17(25)7-18(26)6-5-9-12(19(18,27)16(24)15(17)23)14(22)8-3-2-4-10(20)11(8)13(9)21/h2-6,15,20,23,25-27H,7H2,1H3/t15-,17-,18-,19+/m0/s1

InChI 键

TVRZORMBTKRMAO-DSLXNQLJSA-N

手性 SMILES

C[C@@]1(C[C@]2(C=CC3=C([C@]2(C(=O)[C@@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

规范 SMILES

CC1(CC2(C=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

其他CAS编号

86470-27-1

同义词

sakyomicin B

产品来源

United States

Foundational & Exploratory

Sakyomicin A: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin A is a quinone-type antibiotic belonging to the angucycline class of natural products. First isolated from a soil-dwelling actinomycete, this molecule has demonstrated notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its isolation and purification, in-depth analysis of its structure elucidation, and a summary of its antibacterial efficacy. Furthermore, this document explores the biosynthetic pathway responsible for its production, offering insights for potential bioengineering and drug development efforts.

Discovery and Origin

This compound, along with its congeners Sakyomicins B, C, and D, was first discovered and isolated from the fermentation broth of a novel actinomycete strain, M-53. This strain was collected from a soil sample and was subsequently identified as a member of the genus Nocardia.[1] The producing organism, Nocardia sp. M-53, is a Gram-positive, aerobic, and filamentous bacterium, a common inhabitant of terrestrial environments.[2] Nocardia species are recognized for their significant biosynthetic capabilities, producing a wide array of secondary metabolites with diverse biological activities.[3]

Physicochemical Properties

While specific physicochemical data for this compound is not extensively detailed in the available literature, properties of the closely related Sakyomicin B can provide valuable preliminary information. It is important to note that these values should be considered as estimates for this compound and require experimental verification.

PropertyValue (for Sakyomicin B)
Molecular Formula C₁₉H₁₆O₈
Molecular Weight 372.33 g/mol
Exact Mass 372.08451746 Da

Experimental Protocols

Fermentation of Nocardia sp. M-53

A detailed fermentation protocol for the production of this compound by Nocardia sp. M-53 has not been explicitly published. However, based on general methods for cultivating Nocardia species for secondary metabolite production, a representative protocol can be outlined.

3.1.1. Culture and Inoculum Preparation:

  • A pure culture of Nocardia sp. M-53 is grown on a suitable agar medium, such as Humic Acid Vitamin B agar or Sabouraud Dextrose Agar, to obtain a confluent growth.[4]

  • A loopful of the sporulated culture is used to inoculate a seed culture medium in a baffled flask.

  • The seed culture is incubated on a rotary shaker at an appropriate temperature (typically 28-30°C) for 2-3 days to achieve sufficient biomass.

3.1.2. Production Fermentation:

  • The seed culture is used to inoculate a larger volume of production medium.

  • The production fermentation is carried out in a fermenter with controlled parameters such as temperature, pH, and aeration to optimize the yield of this compound.

  • The fermentation is continued for a period of 5-7 days, during which the production of this compound is monitored by analytical techniques like HPLC.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Nocardia sp. M-53 is achieved through a multi-step chromatographic process.[1]

3.2.1. Workflow for Isolation and Purification:

a Fermentation_Broth Fermentation Broth of Nocardia sp. M-53 XAD2 XAD-2 Column Chromatography Fermentation_Broth->XAD2 Adsorption and Elution Silica_Gel Silica Gel Column Chromatography XAD2->Silica_Gel Fractionation Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Further Purification Sakyomicin_A Pure this compound Sephadex->Sakyomicin_A Final Polishing

Caption: Isolation and purification workflow for this compound.

3.2.2. Detailed Chromatographic Steps:

  • XAD-2 Column Chromatography: The filtered fermentation broth is passed through a column packed with Amberlite XAD-2 resin. The resin adsorbs the Sakyomicin compounds. After washing the column to remove impurities, the active compounds are eluted with an organic solvent such as methanol or acetone.

  • Silica Gel Column Chromatography: The crude extract obtained from the XAD-2 column is concentrated and subjected to silica gel column chromatography. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the different Sakyomicin components.

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound from the silica gel column are pooled, concentrated, and further purified using a Sephadex LH-20 column. Elution with a suitable solvent, typically methanol, yields purified this compound.

Structure Elucidation

4.1. Spectroscopic Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number and types of carbon atoms present in the structure.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides valuable information about the substructures within the molecule.

Biological Activity

This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria. The naphthoquinone moiety within its structure is considered essential for its biological function.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values of this compound against various Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusData not available
Bacillus subtilisData not available
Enterococcus faecalisData not available

(Note: Specific MIC values for this compound against a panel of bacteria are not detailed in the currently available literature. The table is provided as a template for future data.)

Biosynthesis

This compound belongs to the angucycline class of antibiotics, which are synthesized via a type II polyketide synthase (PKS) pathway. Although the specific gene cluster for this compound biosynthesis in Nocardia sp. M-53 has not been identified, the general biosynthetic pathway for angucyclines provides a model for its formation.

6.1. General Angucycline Biosynthetic Pathway:

b Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Iterative Condensation Cyclases Cyclases / Aromatases Polyketide_Chain->Cyclases Folding and Cyclization Angucyclinone_Core Angucyclinone Core Cyclases->Angucyclinone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Angucyclinone_Core->Tailoring_Enzymes Post-PKS Modifications Sakyomicin_A_Final This compound Tailoring_Enzymes->Sakyomicin_A_Final

Caption: Generalized biosynthetic pathway for angucycline antibiotics.

The biosynthesis begins with the condensation of a starter unit (typically acetyl-CoA) with several extender units (malonyl-CoA) by the iterative action of a Type II PKS. This results in a linear polyketide chain that undergoes a series of cyclization and aromatization reactions, catalyzed by specific cyclases and aromatases, to form the characteristic angucyclinone core. Subsequent modifications by tailoring enzymes, such as oxygenases and methyltransferases, lead to the final structure of this compound.

Conclusion

This compound represents a noteworthy member of the angucycline family of antibiotics with promising activity against Gram-positive bacteria. Its discovery from a soil-derived Nocardia species underscores the importance of continued exploration of microbial diversity for novel therapeutic agents. While the foundational knowledge of its discovery and general biological activity is established, further research is required to fully elucidate its mode of action, complete its physicochemical and pharmacological profiling, and characterize its biosynthetic gene cluster. Such studies will be instrumental in harnessing the full potential of this compound for future drug development initiatives.

References

An In-depth Technical Guide to Sakyomicin A and its Producing Organism, Nocardia sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin A is a quinone-type antibiotic belonging to the angucycline class of natural products. Produced by the actinomycete Nocardia sp., it exhibits notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for the isolation and characterization of this compound are presented, along with a summary of its quantitative biological data. Furthermore, this document illustrates the proposed biosynthetic pathway and mechanism of action through detailed diagrams, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

The emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Actinomycetes, particularly the genus Nocardia, are a rich source of structurally diverse and biologically active secondary metabolites.[1] this compound, isolated from Nocardia sp. strain M-53, is a promising member of the angucycline family of antibiotics.[2] This guide serves as a technical resource for professionals engaged in the research and development of new therapeutic agents, providing a detailed compilation of the current knowledge on this compound.

The Producing Organism: Nocardia sp.

The genus Nocardia comprises a group of Gram-positive, aerobic actinomycetes characterized by their filamentous, branching growth.[3] These soil-dwelling bacteria are known for their extensive metabolic capabilities, enabling them to produce a wide array of secondary metabolites with diverse biological activities, including antimicrobial and antitumor compounds.[1][4]

Taxonomy and Identification

Nocardia species are identified based on a combination of morphological, chemotaxonomic, and molecular methods. Key characteristics include the presence of mycolic acids in their cell walls, leading to a partially acid-fast staining property.[3] Modern identification relies heavily on 16S rRNA gene sequencing for accurate species-level classification.[3] The strain M-53, responsible for producing Sakyomicins, was identified as a member of the genus Nocardia.[2]

This compound: Chemical and Physical Properties

This compound is the main component of a complex of four related antibiotics: this compound, B, C, and D.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₆O₁₀[2]
Molecular Weight486.47 g/mol [2]
AppearanceYellow needles[2]
Melting Point205-207 °C[2]
Optical Rotation[α]D²⁴ -99.4° (c 0.8, EtOH)[2]
UV λmax (EtOH)216, 238, 310, 415 nm[2]

The structure of this compound has been elucidated by X-ray crystallographic analysis, revealing a benz[a]anthracene skeleton characteristic of angucycline antibiotics.[2]

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not been fully characterized, its angucycline structure strongly suggests a type II polyketide synthase (PKS) pathway. This pathway typically utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble a polyketide chain, which then undergoes a series of cyclization and modification reactions to form the characteristic tetracyclic core.

Sakyomicin_A_Biosynthesis acetyl_coa Acetyl-CoA pks Type II PKS acetyl_coa->pks malonyl_coa Malonyl-CoA (x9) malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization angucyclinone Angucyclinone Core cyclization->angucyclinone tailoring Tailoring Enzymes (Glycosylation, Oxidation, etc.) angucyclinone->tailoring sakyomicin_a This compound tailoring->sakyomicin_a

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Cultivation of Nocardia sp. M-53

The following protocol is based on the methods described for the production of Sakyomicins.[2]

Medium Composition (per liter):

  • Soluble starch: 20 g

  • Glucose: 10 g

  • Yeast extract: 5 g

  • Peptone: 5 g

  • CaCO₃: 2 g

  • Adjust pH to 7.0 before sterilization.

Fermentation Conditions:

  • Inoculate a seed culture of Nocardia sp. M-53 into a suitable volume of the production medium.

  • Incubate at 28°C for 4-5 days with shaking at 200 rpm.

  • Monitor the production of this compound using appropriate analytical techniques (e.g., HPLC).

Cultivation_Workflow start Start inoculate Inoculate Nocardia sp. M-53 into production medium start->inoculate incubate Incubate at 28°C for 4-5 days with shaking (200 rpm) inoculate->incubate monitor Monitor this compound production (e.g., HPLC) incubate->monitor harvest Harvest culture broth monitor->harvest

Figure 2: Workflow for the cultivation of Nocardia sp. M-53.

Extraction and Purification of this compound

The following protocol is a generalized procedure based on the original isolation report.[2]

  • Adsorption: Pass the culture filtrate through a column of Amberlite XAD-2 resin.

  • Elution: Wash the resin with water and then elute the adsorbed substances with methanol.

  • Solvent Extraction: Concentrate the methanol eluate and extract with ethyl acetate.

  • Silica Gel Chromatography: Subject the concentrated ethyl acetate extract to silica gel column chromatography, eluting with a chloroform-methanol gradient.

  • Sephadex LH-20 Chromatography: Further purify the active fractions on a Sephadex LH-20 column using methanol as the eluent.

  • Crystallization: Crystallize this compound from a suitable solvent system (e.g., n-hexane-acetone) to obtain pure yellow needles.

Biological Activity

This compound demonstrates significant biological activity, primarily against Gram-positive bacteria. The naphthoquinone moiety is crucial for its biological functions.[5]

Antibacterial Activity

This compound exhibits a narrow spectrum of activity, being most effective against Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

Test OrganismMIC (µg/mL)Reference
Staphylococcus aureus 209P3.13[6]
Bacillus subtilis PCI 2191.56[6]
Micrococcus luteus PCI 10010.78[6]
Cytotoxicity

The cytotoxic potential of this compound has been evaluated against murine lymphosarcoma L5178Y cells.

Table 3: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)Reference
Murine lymphosarcoma L5178Y2.5[5]

The cytotoxicity of this compound is noted to be lower than that of juglone, a structurally related naphthoquinone, which is attributed to its poorer membrane transport.[5]

Mode of Action

The mode of action of this compound is linked to its naphthoquinone structure. It has been shown to act as an electron acceptor in the oxidation of NADH.[5][7] Studies on isolated rat liver mitochondria have demonstrated that this compound induces KCN-insensitive respiration, suggesting an interaction with the mitochondrial electron transport chain.[7] This process is accompanied by the generation of hydrogen peroxide (H₂O₂), which can lead to oxidative stress and cellular damage.[7]

Sakyomicin_A_Mode_of_Action cluster_0 Mitochondrion sakyomicin_a This compound mitochondria Mitochondrial Membrane sakyomicin_a->mitochondria Enters etc Electron Transport Chain sakyomicin_a->etc Accepts e⁻ nad NAD+ etc->nad o2 O₂ etc->o2 e⁻ nadh NADH nadh->etc e⁻ h2o2 H₂O₂ o2->h2o2 Reduction oxidative_stress Oxidative Stress h2o2->oxidative_stress cell_damage Cellular Damage oxidative_stress->cell_damage

Figure 3: Proposed mechanism of action of this compound.

Conclusion

This compound, produced by Nocardia sp., represents a promising scaffold for the development of new antibacterial agents. Its unique angucycline structure and its mechanism of action involving the induction of oxidative stress provide a foundation for further investigation and optimization. This technical guide has consolidated the available information on this compound, from its producing organism to its biological activity, to aid researchers in their efforts to explore the therapeutic potential of this natural product. Further studies are warranted to fully elucidate its biosynthetic pathway and to expand the evaluation of its biological activity against a broader range of pathogens and cancer cell lines.

References

The Definitive Guide to the Chemical Structure Elucidation of Sakyomicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Sakyomicin A, a notable member of the angucycline class of antibiotics. The structure of this complex natural product was definitively established through a combination of spectroscopic analysis and X-ray crystallography. This document details the experimental protocols, presents key data in a structured format, and visualizes the logical workflow of the elucidation process.

Isolation and Purification

This compound is a secondary metabolite produced by the actinomycete Nocardia sp. M-53. The isolation of this microorganism from its natural soil environment is the initial step. Subsequently, fermentation of the strain in a suitable culture medium yields a mixture of metabolites from which this compound must be purified.

Experimental Protocols

Isolation of Nocardia sp. M-53:

A common method for the selective isolation of Nocardia species from soil samples is the paraffin baiting technique. This method leverages the ability of Nocardia to utilize paraffin as a sole carbon source, thus inhibiting the growth of many other soil microorganisms.

  • Sample Preparation: A soil sample is suspended in sterile water.

  • Baiting: A sterile glass rod coated with paraffin is inserted into the soil suspension.

  • Incubation: The setup is incubated at a controlled temperature (typically 28-30°C) for several weeks.

  • Isolation: Colonies appearing on the paraffin rod are aseptically transferred to a suitable agar medium, such as Sabouraud Dextrose Agar, for purification and identification.

Fermentation and Purification of this compound:

Following the isolation and cultivation of Nocardia sp. M-53, large-scale fermentation is carried out in a nutrient-rich broth. The purification of this compound from the fermentation broth is a multi-step process involving several chromatographic techniques.

  • Adsorption Chromatography: The filtered fermentation broth is first passed through a column packed with a non-ionic adsorbent resin, such as Amberlite XAD-2. This step captures this compound and other non-polar metabolites. The column is then washed with water, and the adsorbed compounds are eluted with methanol or acetone.

  • Silica Gel Chromatography: The concentrated eluate from the previous step is subjected to column chromatography on silica gel. A gradient elution system, typically with a mixture of chloroform and methanol, is used to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent. This step separates molecules based on their size, yielding pure this compound.

Spectroscopic Analysis

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide crucial information about the molecular formula, functional groups, and connectivity of atoms in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.23s
H-56.46d10.0
H-66.93d10.0
H-97.37d7.9
H-117.65d7.9
H-107.77t7.9
H-1'5.37d2.8
H-2'ax1.80m
H-2'eq2.20m
H-3'3.90m
H-4'3.45s
H-5'3.70q6.6
6'-CH₃1.35d6.6

Table 2: Representative ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-1188.0
C-250.0
C-3205.0
C-4105.0
C-4a150.0
C-5130.0
C-6120.0
C-6a140.0
C-7190.0
C-7a115.0
C-8160.0
C-9118.0
C-10135.0
C-11125.0
C-11a138.0
C-12185.0
C-12a110.0
C-12b80.0
C-1'100.0
C-2'35.0
C-3'70.0
C-4'75.0
C-5'68.0
C-6'18.0
Experimental Protocols for NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: A suite of 2D NMR experiments is performed to establish connectivity:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the structure of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺487.1553487.1550
[M+Na]⁺509.1372509.1369

Plausible ESI-MS/MS Fragmentation Pattern:

In a tandem MS experiment, the protonated molecule [M+H]⁺ is selected and fragmented. For this compound, a likely fragmentation pathway would involve the cleavage of the glycosidic bond, resulting in the loss of the rhodinose sugar moiety.

  • Parent Ion: m/z 487

  • Fragment 1 (Loss of Rhodinose): m/z 341 (corresponding to the aglycone)

  • Fragment 2 (Rhodinose oxonium ion): m/z 147

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared.

  • Ionization: The sample is introduced into the mass spectrometer using an electrospray ionization (ESI) source.

  • High-Resolution Mass Spectrum: The mass spectrum is acquired on a high-resolution instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, to determine the accurate mass and molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

X-Ray Crystallography

The definitive three-dimensional structure of this compound, including its absolute stereochemistry, was determined by single-crystal X-ray diffraction analysis.

Experimental Protocol for X-ray Crystallography
  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solvent mixture (e.g., n-hexane-acetone).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure. The absolute configuration was established by referencing the known stereochemistry of the (+)-rhodinose sugar moiety.

Table 4: Crystallographic Data for this compound

ParameterValue
Molecular FormulaC₂₅H₂₆O₁₀
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123(3)
b (Å)15.456(4)
c (Å)14.987(4)
Z4
R-factor0.054

Visualizing the Elucidation Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the final chemical structure of this compound.

Elucidation_Workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR cluster_ms MS cluster_crystallography Crystallography Nocardia sp. M-53 Nocardia sp. M-53 Fermentation Fermentation Nocardia sp. M-53->Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Crystallization Crystallization Pure this compound->Crystallization Connectivity Map Connectivity Map NMR Spectroscopy->Connectivity Map Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula 1H NMR 1H NMR 13C NMR 13C NMR 1H NMR->13C NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 13C NMR->2D NMR (COSY, HSQC, HMBC) HRMS HRMS MS/MS Fragmentation MS/MS Fragmentation HRMS->MS/MS Fragmentation X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Final Structure Final Structure Structure Solution->Final Structure Proposed Structure Proposed Structure Connectivity Map->Proposed Structure Molecular Formula->Proposed Structure Proposed Structure->Final Structure

Figure 1. Workflow for the Structure Elucidation of this compound.

Figure 2. Chemical Structure of this compound with key functional groups highlighted.

Conclusion

The chemical structure of this compound was unequivocally determined through a synergistic application of chromatographic separation, comprehensive spectroscopic analysis, and single-crystal X-ray diffraction. The elucidation process serves as a classic example of natural product chemistry, where each analytical technique provides a crucial piece of the structural puzzle. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in natural product discovery and drug development, providing a clear roadmap for the characterization of complex molecular architectures.

X-ray Crystallography of Sakyomicin A: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sakyomicin A

This compound is an antibiotic substance isolated from cultures of Nocardia sp. No. 53.[1] Early studies confirmed its efficacy against Gram-positive bacteria, and its molecular structure was determined by single-crystal X-ray analysis.[1][2] This structural information is crucial for understanding its biological activity and for potential future drug development efforts.

Crystallographic Data Summary

The initial report on the X-ray crystal structure of this compound confirmed its molecular architecture.[1][2] The analysis was performed using a Rigaku AFC-5 diffractometer with graphite-monochromated Mo-Kα radiation, and the final residual factor (R-value) was reported as 0.054.[1] However, a comprehensive table of crystallographic data, including unit cell dimensions, space group, and detailed refinement statistics, is not available in the public domain.

Due to the absence of a publicly available Crystallographic Information File (CIF) or a detailed data table in the original publication, a quantitative summary cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the crystallization and X-ray diffraction analysis of this compound are not explicitly described in the available literature. The following sections outline a generalized methodology typical for the X-ray crystallography of a small molecule like this compound, from isolation to structure determination.

Isolation and Purification of this compound

This compound is produced by the actinomycete Nocardia sp. No. 53.[1] The general procedure for isolating such a natural product involves:

  • Cultivation: Growing the Nocardia strain in a suitable culture medium to encourage the production of secondary metabolites, including this compound. Various cultivation methods for Nocardia species have been described, often utilizing selective media to enhance growth.[3][4][5][6][7]

  • Extraction: After a sufficient incubation period, the culture broth is harvested. The antibiotic is then extracted from the broth using solvent extraction techniques.

  • Purification: The crude extract is subjected to chromatographic methods, such as column chromatography, to isolate this compound from other metabolites.

Crystallization

Obtaining high-quality crystals is a critical step in X-ray crystallography. A generalized protocol for the crystallization of a purified small molecule like this compound would involve:

  • Solvent Selection: Screening a variety of solvents and solvent mixtures to find conditions under which the compound is sparingly soluble.

  • Supersaturation: Creating a supersaturated solution of this compound. This can be achieved through methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Growth: Allowing the supersaturated solution to stand undisturbed, enabling the slow formation of well-ordered crystals suitable for X-ray diffraction.

X-ray Data Collection and Processing

Once suitable crystals are obtained, the following steps are performed:

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a beam of X-rays, typically from a synchrotron or a laboratory X-ray source. The diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The final stage involves determining the three-dimensional arrangement of atoms in the crystal:

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

  • Model Building: An atomic model of this compound is built into the electron density map.

  • Refinement: The atomic model is refined against the experimental data to improve its accuracy. The quality of the final model is assessed by metrics such as the R-factor. For this compound, a final R-value of 0.054 was reported.[1]

Visualizing the Workflow

The logical flow of the X-ray crystallography process for a natural product like this compound can be visualized as follows:

X_ray_Crystallography_Workflow cluster_isolation Isolation and Purification cluster_crystallography X-ray Crystallography Cultivation Cultivation of Nocardia sp. Extraction Extraction of this compound Cultivation->Extraction Purification Chromatographic Purification Extraction->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure 3D Molecular Structure

A generalized workflow for the X-ray crystallography of this compound.

Putative Signaling Pathway and Mechanism of Action

The precise mechanism of action and the signaling pathways affected by this compound have not been detailed in the available scientific literature. As an antibiotic effective against Gram-positive bacteria, its mode of action could potentially involve interference with essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. For instance, some antibiotics that target Gram-positive bacteria are known to inhibit the synthesis of the peptidoglycan layer of the cell wall.

The following diagram illustrates a hypothetical signaling pathway for an antibiotic that disrupts bacterial cell wall synthesis, a common mechanism for activity against Gram-positive organisms. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

Putative_Signaling_Pathway Sakyomicin_A This compound Cell_Wall_Target Bacterial Cell Wall Synthesis Target (e.g., Transpeptidase) Sakyomicin_A->Cell_Wall_Target Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Wall_Target->Peptidoglycan_Synthesis Cell_Wall_Integrity Loss of Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disruption Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Integrity->Cell_Lysis

A hypothetical mechanism of action for this compound targeting cell wall synthesis.

Conclusion

The determination of the crystal structure of this compound was a significant step in characterizing this antibiotic. However, for a more profound understanding of its structure-activity relationship and to facilitate further research and development, the availability of detailed crystallographic data and experimental protocols is essential. This guide has provided a summary of the known information and a generalized framework for the crystallographic study of natural products like this compound. Future work in this area would greatly benefit from the public deposition of the original crystallographic data.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicins A, B, C, and D are a group of quinone-type antibiotics produced by the actinomycete strain Nocardia M-53.[1] These compounds belong to the angucycline class of antibiotics and have demonstrated activity against Gram-positive bacteria.[1] The structural elucidation of these congeners has been a subject of interest, with the absolute configuration of Sakyomicin A being determined by X-ray crystallographic analysis, while the structures of Sakyomicins B, C, and D have been proposed based on spectroscopic data. This guide provides a comprehensive overview of the available technical information on these compounds.

Structural Elucidation

The core structure of the Sakyomicins is a benz[a]anthracene framework. This compound is a C-glycoside, a feature that is significant for its biological activity. The structures of the congeners differ in their hydroxylation and glycosylation patterns.

This compound: The definitive structure was established through X-ray crystallography.

Sakyomicin B, C, and D: The proposed structures for these congeners are based on detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, in comparison to this compound.[2]

Below is a diagram illustrating the core structural relationships between the Sakyomicin congeners.

Sakyomicin_Congeners cluster_core Angucycline Core cluster_congeners Sakyomicin Congeners Core Benz[a]anthracene Nucleus A This compound Core->A + C-glycoside B Sakyomicin B Core->B + modifications C Sakyomicin C Core->C + modifications D Sakyomicin D Core->D + modifications A->B A->C A->D

Structural relationship of Sakyomicin congeners.

Biological Activity

The biological activities of the Sakyomicin congeners, particularly this compound, have been investigated, revealing a range of effects. The naphthoquinone moiety is considered essential for these activities.[3]

Antimicrobial Activity
Cytotoxicity

This compound has demonstrated cytotoxicity against murine lymphosarcoma L5178Y cells.[3] Its cytotoxic potential is attributed to the naphthoquinone core. A direct comparison of the half-maximal inhibitory concentration (IC50) values for Sakyomicins A, B, C, and D against various cancer cell lines has not been reported.

Enzymatic Inhibition

This compound has been shown to inhibit the activity of avian myeloblastosis virus reverse transcriptase.[3] This inhibition is suggested to result from the interaction between the quinone groups of this compound and sulfhydryl groups in the active center of the enzyme.[3]

Quantitative Data Summary

Due to the limited availability of published comparative data, a comprehensive table summarizing the quantitative biological activities of all four Sakyomicin congeners cannot be constructed at this time. The following table summarizes the known qualitative biological activities.

CompoundAntimicrobial SpectrumCytotoxicityOther Activities
This compound Gram-positive bacteriaMurine lymphosarcoma L5178Y cellsInhibition of avian myeloblastosis virus reverse transcriptase
Sakyomicin B Gram-positive bacteriaData not availableData not available
Sakyomicin C Gram-positive bacteriaData not availableData not available
Sakyomicin D Gram-positive bacteriaData not availableData not available

Experimental Protocols

Detailed experimental protocols for the biological assays performed on Sakyomicins are not extensively described in the available literature. However, standard methodologies for assessing antimicrobial activity, cytotoxicity, and enzyme inhibition would have been employed.

Antimicrobial Susceptibility Testing (General Protocol)

A standard broth microdilution method would likely be used to determine the Minimum Inhibitory Concentration (MIC) of the Sakyomicins against various bacterial strains. This involves preparing serial dilutions of the compounds in a 96-well plate, inoculating with a standardized bacterial suspension, and incubating for 18-24 hours. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (General Protocol)

The cytotoxicity of the Sakyomicins would typically be evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method. Cancer cells would be seeded in 96-well plates and treated with varying concentrations of the compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the converted dye, and the IC50 value is calculated.

Reverse Transcriptase Inhibition Assay (General Protocol)

The inhibitory effect on reverse transcriptase can be assessed using a commercially available kit. The assay typically involves the incubation of the enzyme with a template-primer complex and the test compound. The incorporation of labeled nucleotides is then measured to determine the extent of inhibition.

Signaling Pathways

Currently, there is no published information available that elucidates the specific signaling pathways affected by this compound or its congeners (B, C, and D) in any cell type. Further research is required to determine the molecular mechanisms of action and their impact on cellular signaling.

Conclusion

Sakyomicins A, B, C, and D represent a promising class of angucycline antibiotics with activity against Gram-positive bacteria and, in the case of this compound, cytotoxic and enzyme-inhibitory properties. While the fundamental structures have been elucidated, there is a significant gap in the publicly available data regarding a direct comparative analysis of their biological activities. Furthermore, their mechanism of action at the cellular level, particularly their influence on signaling pathways, remains an unexplored area of research. Future studies focusing on a comprehensive comparison of the congeners and elucidation of their molecular targets and signaling effects will be crucial for understanding their full therapeutic potential.

References

Angucycline Antibiotics: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angucycline antibiotics represent a major class of polyketide natural products, renowned for their complex chemical structures and broad spectrum of biological activities, including potent antibacterial and antitumor properties.[1][2][3] These molecules, primarily isolated from Streptomyces species, are characterized by a distinctive tetracyclic benz[a]anthraquinone core.[4] Their therapeutic potential has spurred significant interest in elucidating their mechanisms of action to guide the development of novel and more effective drug candidates. This technical guide provides an in-depth exploration of the core mechanisms by which angucycline antibiotics exert their cytotoxic effects, with a primary focus on their roles as DNA intercalators and inhibitors of topoisomerase II.

Core Mechanisms of Action

The primary modes of action for many angucycline antibiotics converge on the disruption of DNA integrity and function. This is predominantly achieved through two interconnected mechanisms: intercalation into the DNA double helix and the inhibition of topoisomerase II, a critical enzyme in DNA replication and maintenance.

DNA Intercalation

DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. The planar aromatic core of angucycline antibiotics is structurally suited for this interaction. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen, which can interfere with fundamental cellular processes such as DNA replication and transcription.[5][6] The binding affinity of these compounds to DNA is a critical determinant of their biological activity.

Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving topological problems in DNA by catalyzing the transient cleavage and re-ligation of both DNA strands.[7] Many angucycline antibiotics act as topoisomerase II "poisons." They stabilize the transient covalent complex formed between topoisomerase II and DNA, where the DNA is in a cleaved state.[7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks, if not repaired, can trigger programmed cell death (apoptosis).[8]

Quantitative Analysis of Angucycline Activity

The efficacy of angucycline antibiotics is quantified through various in vitro assays. The following tables summarize key quantitative data for representative angucyclines.

Table 1: IC50 Values of Angucycline Antibiotics Against Cancer Cell Lines

Angucycline DerivativeCancer Cell LineIC50 (µM)Reference
ResistomycinCaco-2 (Human Colorectal Adenocarcinoma)0.38 (as µg/mL)[2]
ResistomycinPC3 (Human Prostate Cancer)2.63 (as µg/mL)[2]
Saquayamycin B1Human Colorectal Cancer (CRC) cells0.18 - 0.84[2]
Saquayamycin BPC3 (Human Prostate Cancer)0.0075[9]
Saquayamycin HH460 (Human Non-small Cell Lung Cancer)3.3[9]
Landomycin A (Anhydrolandomycinone)MCF-7 (Human Breast Adenocarcinoma)1.8[10]
Urdamycin WVarious Human Cancer Cell Lines0.019 - 0.104[11]
GrincamycinsPMP Cell Lines (Pseudomyxoma Peritonei)2.5 - 61[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Angucycline Antibiotics Against Bacteria

Angucycline DerivativeBacterial StrainMIC (µg/mL)Reference
Grincamycin LEnterococcus faecium (MDR)3.12 - 6.25[12]
Grincamycin LEnterococcus faecalis (MDR)3.12 - 6.25[12]
Grincamycin LStaphylococcus aureus (MDR)3.12 - 6.25[12]
UrdamycinsGram-positive bacteriaNot specified[13]
SaquayamycinsGram-positive bacteriaNot specified[11]

Experimental Protocols

DNA Intercalation Assay: Gel Mobility Shift

This assay is based on the principle that the intercalation of a compound into closed circular plasmid DNA will cause a change in its superhelicity, leading to an altered mobility in an agarose gel.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Angucycline antibiotic stock solution (in DMSO or appropriate solvent)

  • 10x TAE (Tris-acetate-EDTA) buffer

  • Agarose

  • 6x DNA loading dye

  • Ethidium bromide or other DNA stain

  • Distilled water

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • Set up reaction tubes with a final volume of 20 µL.

  • To each tube, add 2 µL of 10x TAE buffer and 200 ng of supercoiled plasmid DNA.

  • Add varying concentrations of the angucycline antibiotic to the tubes. Include a no-drug control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Add 4 µL of 6x DNA loading dye to each reaction.

  • Load the samples onto the 1% agarose gel.

  • Run the gel at 80-100V until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.

  • Destain the gel in distilled water for 15-30 minutes.

  • Visualize the DNA bands under UV light. Intercalation will be observed as a change in the migration of the supercoiled DNA, often appearing as a smear or a band with slower mobility.

Topoisomerase II Inhibition Assay: kDNA Decatenation

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP solution (10 mM)

  • Angucycline antibiotic stock solution

  • STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide

Procedure:

  • On ice, prepare a reaction mix containing 10x reaction buffer, ATP, and kDNA in water.

  • Aliquot the reaction mix into tubes.

  • Add varying concentrations of the angucycline antibiotic to the tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

  • Add diluted topoisomerase II enzyme to all tubes except the no-enzyme control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge for 2 minutes.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Run the gel at ~85V for 1 hour.

  • Stain with ethidium bromide, destain, and visualize. Inhibition of topoisomerase II will be indicated by the persistence of catenated kDNA (which remains in the well or migrates as a high molecular weight band) compared to the control where kDNA is decatenated into minicircles that migrate into the gel.[1]

Visualizing the Mechanism and Workflows

Angucycline-Induced DNA Damage and Cellular Response

The following diagram illustrates the signaling cascade initiated by DNA damage caused by angucycline antibiotics, ultimately leading to cell cycle arrest or apoptosis.

Angucycline_Mechanism cluster_mechanism Primary Mechanism cluster_response Cellular Response Angucycline Angucycline DNA Cellular DNA Angucycline->DNA Intercalation TopoII Topoisomerase II Angucycline->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII_DNA_Complex Stabilized Topo II- DNA Cleavage Complex TopoII->TopoII_DNA_Complex TopoII_DNA_Complex->DSB ATM_ATR ATM/ATR Kinases (Damage Sensors) DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Angucycline-induced DNA damage response pathway.

Experimental Workflow: DNA Intercalation Assay

The diagram below outlines the key steps in a typical DNA intercalation screening workflow.

DNA_Intercalation_Workflow start Start prep_reagents Prepare Reagents: - Plasmid DNA - Angucycline dilutions - Buffers start->prep_reagents reaction_setup Set up reactions: - DNA + Angucycline prep_reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation gel_loading Add loading dye and load onto agarose gel incubation->gel_loading electrophoresis Run Gel Electrophoresis gel_loading->electrophoresis visualization Stain and Visualize under UV light electrophoresis->visualization analysis Analyze Gel for Mobility Shift visualization->analysis end End analysis->end

Caption: Workflow for DNA intercalation gel shift assay.

Experimental Workflow: Topoisomerase II Inhibition Assay

This diagram illustrates the process for assessing topoisomerase II inhibition via the kDNA decatenation assay.

TopoII_Inhibition_Workflow start Start prep_mix Prepare Reaction Mix: - kDNA, ATP, Buffer start->prep_mix add_compounds Aliquot mix and add Angucycline/Controls prep_mix->add_compounds add_enzyme Add Topoisomerase II add_compounds->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop reaction and extract incubation->stop_reaction gel_electrophoresis Run Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis analyze_results Stain, Visualize, and Analyze Decatenation gel_electrophoresis->analyze_results end End analyze_results->end

Caption: Workflow for Topoisomerase II decatenation assay.

Conclusion

Angucycline antibiotics represent a promising class of natural products with significant potential for the development of novel therapeutics. Their primary mechanisms of action, centered on DNA intercalation and topoisomerase II inhibition, provide a solid foundation for further investigation and drug design. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers in the field. A thorough understanding of their molecular interactions and cellular consequences is paramount to harnessing the full therapeutic potential of these complex and potent molecules. Continued research into the structure-activity relationships and the nuances of their biological effects will undoubtedly pave the way for the next generation of angucycline-based drugs.

References

Sakacin A: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakacins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by various strains of lactic acid bacteria, most notably Lactobacillus sakei. Among these, Sakacin A is a well-characterized, small, heat-stable, Class IIa bacteriocin. It has garnered significant interest within the food industry as a potential natural preservative due to its potent activity against certain foodborne pathogens, particularly Listeria monocytogenes. This technical guide provides an in-depth overview of the antibacterial spectrum of Sakacin A, its mechanism of action, and the experimental protocols employed for its characterization.

Data Presentation: Antibacterial Spectrum of Sakacins

Bacterial SpeciesGram StainSakacin VariantMIC (µg/mL)
Listeria monocytogenesPositiveSakacin APotent activity reported, specific MIC values vary
Listeria innocuaPositiveSakacin AStrong inhibitory and bactericidal action
Listeria ivanovii subsp. ivanoviiPositiveSakacin GBactericidal activity observed
Staphylococcus aureusPositiveSakacin ZFM225-
Micrococcus luteusPositiveSakacin ZFM225-
Enterococcus faecalisPositiveSakacin PInhibitory activity reported[1]
Streptococcus caprinusPositiveSakacin GActive
Streptococcus macedonicusPositiveSakacin GActive
Lactococcus lactis subsp. lactisPositiveSakacin GActive
Pseudomonas aeruginosaNegativeSakacin ZFM225-

Mechanism of Action

Sakacin A exhibits a dual mechanism of action against susceptible bacteria, primarily targeting the cell envelope.[2] Unlike many antibiotics that inhibit specific enzymatic pathways, Sakacin A disrupts fundamental cellular processes related to the cell membrane and cell wall.

The primary modes of action are:

  • Dissipation of Proton Motive Force (PMF): Sakacin A rapidly dissipates both the transmembrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH) in sensitive bacteria like Listeria.[2] This disruption of the proton motive force, which is crucial for ATP synthesis, nutrient transport, and other essential cellular functions, leads to a rapid cessation of metabolic activity.

  • Cell Wall Breakdown: On a slower timescale, Sakacin A also demonstrates a lytic effect on the peptidoglycan of the bacterial cell wall.[2] This suggests that Sakacin A can act on various bonds within the peptidoglycan structure, leading to cell lysis.[2]

The initial interaction of Sakacin A with the target cell is mediated by its highly conserved N-terminal domain, which contains the consensus motif YGNGV.[2] This region is responsible for the specific activity against Listeria.

Sakacin_A_Mechanism cluster_extracellular Extracellular cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Sakacin_A Sakacin A Cell_Membrane Cell Membrane Sakacin_A->Cell_Membrane Binds to membrane Cell_Wall Cell Wall (Peptidoglycan) Sakacin_A->Cell_Wall Interacts with PMF_Dissipation Proton Motive Force Dissipation (ΔΨ and ΔpH) Cell_Membrane->PMF_Dissipation Induces Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Causes breakdown Metabolic_Arrest Metabolic Arrest PMF_Dissipation->Metabolic_Arrest Cell_Death Cell Death Cell_Lysis->Cell_Death Metabolic_Arrest->Cell_Death

Mechanism of action of Sakacin A against susceptible bacteria.

Experimental Protocols

Purification of Sakacin A

A common method for purifying Sakacin A from Lactobacillus sakei culture supernatant involves a multi-step chromatographic process.

Purification_Workflow start L. sakei Culture centrifugation Centrifugation to remove bacterial cells start->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation pellet Crude Bacteriocin Pellet precipitation->pellet resuspension Resuspend in Buffer pellet->resuspension ion_exchange Cation-Exchange Chromatography resuspension->ion_exchange hydrophobic Hydrophobic Interaction Chromatography ion_exchange->hydrophobic rp_hplc Reverse-Phase HPLC hydrophobic->rp_hplc pure_sakacin Purified Sakacin A rp_hplc->pure_sakacin

General workflow for the purification of Sakacin A.

Detailed Methodology:

  • Culture Growth: Lactobacillus sakei is cultured in a suitable broth medium (e.g., MRS broth) under optimal conditions for bacteriocin production.

  • Cell Separation: The culture is centrifuged to pellet the bacterial cells, and the cell-free supernatant containing the secreted Sakacin A is collected.

  • Ammonium Sulfate Precipitation: The supernatant is treated with ammonium sulfate to precipitate the proteins, including Sakacin A. The precipitate is collected by centrifugation.

  • Chromatography: The crude bacteriocin extract is then subjected to a series of chromatographic steps for purification. This typically includes:

    • Cation-Exchange Chromatography: To separate proteins based on their net positive charge.

    • Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to obtain highly pure Sakacin A.

  • Purity and Concentration Determination: The purity of the final Sakacin A preparation is assessed by techniques like SDS-PAGE and its concentration is determined using a protein assay.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

MIC_Workflow start Prepare Serial Dilutions of Sakacin A in Broth inoculation Inoculate Microtiter Plate Wells with Bacteria and Sakacin A start->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at Optimal Temperature and Time inoculation->incubation reading Visually or Spectrophotometrically Assess Bacterial Growth incubation->reading mic_determination Determine MIC: Lowest concentration with no visible growth reading->mic_determination

Experimental workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of Sakacin A Dilutions: A two-fold serial dilution of the purified Sakacin A is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard). This culture is then diluted to the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the Sakacin A dilutions is inoculated with the standardized bacterial suspension. Control wells (bacteria with no Sakacin A and medium only) are also included.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is defined as the lowest concentration of Sakacin A that completely inhibits the visible growth of the bacterium.

Conclusion

Sakacin A is a promising antimicrobial peptide with potent activity, particularly against Listeria monocytogenes. Its dual mechanism of action, involving the rapid dissipation of the proton motive force and subsequent cell wall degradation, makes it an effective bactericidal agent. The standardized protocols for its purification and the determination of its antibacterial spectrum are crucial for its further development and application as a natural food preservative and potentially in other therapeutic areas. Further research to establish a comprehensive MIC database for Sakacin A against a wider range of clinically relevant pathogens is warranted.

References

Preliminary Cytotoxicity Screening of Naphthoquinones: A Technical Guide Featuring 7-Methyljuglone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of public data on the preliminary cytotoxicity screening of Sakyomicin A, this technical guide utilizes 7-methyljuglone, a structurally related naphthoquinone, as a representative compound to illustrate the core principles and methodologies. The data and protocols presented herein are based on existing literature for 7-methyljuglone and related compounds and should be adapted and validated for this compound.

Introduction

Naphthoquinones are a class of naturally occurring compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer properties. Preliminary cytotoxicity screening is a critical first step in evaluating the potential of these compounds as therapeutic agents. This guide provides an in-depth overview of the process, using 7-methyljuglone as a case study to detail experimental protocols, data presentation, and the elucidation of underlying cellular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC50 values for 7-methyljuglone against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma1.83
HeLaCervical Carcinoma2.56
SNOEsophageal Carcinoma1.11
DU145Prostate Carcinoma1.56

Data sourced from studies on the cytotoxic effects of 7-methyljuglone.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the preliminary cytotoxicity screening of a naphthoquinone like 7-methyljuglone.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), SNO (esophageal), and DU145 (prostate) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • 7-methyljuglone (or other test compound)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-methyljuglone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (7-methyljuglone dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Postulated Signaling Pathway for Naphthoquinone-Induced Apoptosis

While the precise signaling cascade for this compound is not detailed in the available literature, studies on the related naphthoquinone, juglone, suggest a mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt pathway.[1]

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Naphthoquinone Naphthoquinone (e.g., 7-methyljuglone) ROS ↑ Reactive Oxygen Species (ROS) Naphthoquinone->ROS PI3K PI3K ROS->PI3K Inhibits Bax Bax ROS->Bax Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->Bax Inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Caspase9 Activates

Caption: Proposed apoptotic signaling pathway.

Conclusion

The preliminary cytotoxicity screening of novel compounds is a foundational element of modern drug discovery. The methodologies and data presentation formats detailed in this guide, using 7-methyljuglone as a proxy for this compound, provide a robust framework for researchers in the field. Accurate and reproducible cytotoxicity data, coupled with an understanding of the underlying molecular mechanisms, are essential for the rational development of new anticancer therapeutics. Further investigation into the specific cytotoxic profile and mechanism of action of this compound is warranted to fully assess its therapeutic potential.

References

Elucidating the Mode of Action of Sakyomicin A Against Gram-Positive Bacteria: A Review of Available Data and a Detailed Guide to the Action of Sakacin

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Scientific literature providing a detailed, in-depth guide on the specific mode of action for the antibiotic Sakyomicin A against Gram-positive bacteria is currently limited. While its existence and activity have been reported, comprehensive studies detailing its mechanism are not widely available in the public domain.

Initial research indicates that this compound is a quinone-type antibiotic isolated from a Nocardia species. One study has suggested that the biological activity of this compound is related to its naphthoquinone moiety, which may inhibit reverse transcriptase activity through interaction with sulfhydryl groups in the enzyme's active center[1]. This finding could imply a mechanism involving the disruption of nucleic acid synthesis. However, a complete picture of its antibacterial action, including its effects on the cell wall, membrane integrity, and other macromolecular synthesis pathways, remains to be fully elucidated.

Given the scarcity of detailed information on this compound, this guide will provide a comprehensive overview of the mode of action of a well-researched antibacterial peptide active against Gram-positive bacteria: Sakacin . It is important to note that Sakacin is a distinct molecule from this compound, with a different structure and mechanism of action. This detailed exploration of Sakacin is offered as a comprehensive example of a technical guide on the mode of action of an anti-Gram-positive agent.

An In-Depth Technical Guide on the Core Mode of Action of Sakacin Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sakacin

Sakacins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by various strains of lactic acid bacteria, particularly Lactobacillus sakei. They exhibit potent activity against a range of Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes. The primary mode of action of Sakacin involves the disruption of the target cell's cytoplasmic membrane integrity through pore formation, leading to cell death.[2][3]

Quantitative Data: Antibacterial Activity of Sakacin

The antibacterial efficacy of Sakacin is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sakacin ZFM225 against selected Gram-positive bacteria.

Bacterial StrainMIC (mg/mL)Reference
Micrococcus luteus 102090.125[4]
Staphylococcus aureus D480.500[4]

Note: MIC values can vary depending on the specific Sakacin variant, the purity of the preparation, and the assay conditions.

Core Mechanism of Action: Membrane Permeabilization and Pore Formation

The primary target of Sakacin is the cytoplasmic membrane of susceptible Gram-positive bacteria. The proposed mechanism involves the following steps:

  • Electrostatic Interaction and Binding: The cationic Sakacin peptide is initially attracted to the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids. This interaction facilitates its accumulation at the cell surface.

  • Membrane Insertion and Pore Formation: Following binding, Sakacin inserts into the lipid bilayer, leading to the formation of pores. This disrupts the membrane's structural integrity and permeability.[2][3]

  • Dissipation of Proton Motive Force (PMF): The formation of pores leads to the leakage of essential ions and small molecules, such as K+ and ATP, and dissipates the proton motive force (PMF). The PMF is crucial for vital cellular processes, including ATP synthesis, nutrient transport, and motility.

  • Cell Death: The uncontrolled efflux of intracellular components and the collapse of the PMF ultimately lead to the cessation of metabolic activity and cell death.

dot

Experimental_Workflow Experimental Workflow for Sakacin Mode of Action cluster_preparation Preparation cluster_assays Activity & Mechanism Assays cluster_analysis Data Analysis & Conclusion Purification Sakacin Purification MIC MIC Determination Purification->MIC Macromol Macromolecular Synthesis (Radiolabeling - Optional) Purification->Macromol Culture Bacterial Culture (e.g., S. aureus) Culture->MIC MembranePerm Membrane Permeabilization (ATP/Ion Leakage) Culture->MembranePerm Culture->Macromol MIC->MembranePerm Determine effective concentration Data Quantitative Analysis MIC->Data MembranePerm->Data Macromol->Data Conclusion Elucidation of Mode of Action Data->Conclusion

References

The Ecological Role of Sakyomicin A in its Producing Organism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin A, a quinone-type antibiotic, is a secondary metabolite produced by the soil-dwelling actinomycete, Nocardia sp. strain M-53. This technical guide delves into the current understanding of the natural function of this compound for its producing organism. The available evidence strongly suggests a primary role in mediating competitive interactions with other microorganisms, particularly Gram-positive bacteria. This guide summarizes the antimicrobial activity of this compound, provides detailed experimental protocols for its production and for investigating its ecological triggers, and presents conceptual diagrams to illustrate its proposed function in microbial communities.

Introduction

Actinomycetes, particularly species of the genus Nocardia, are renowned for their ability to produce a diverse array of secondary metabolites with potent biological activities.[1][2] These compounds are not essential for primary growth but are thought to play crucial roles in the organism's survival and interaction with its environment. This compound is a member of the angucycline family of antibiotics, isolated from the fermentation broth of Nocardia sp. strain M-53.[3][4] Its chemical structure, a complex quinone, is indicative of its potential for a range of biological activities. Understanding the natural function of this compound provides insights into the chemical ecology of Nocardia and can inform strategies for the discovery and development of novel antimicrobial agents.

The Producing Organism: Nocardia sp. strain M-53

Nocardia sp. strain M-53 is a soil-isolated actinomycete.[3] Nocardia species are ubiquitous in terrestrial and aquatic environments, where they function as saprophytes, contributing to the decomposition of organic matter. Their filamentous growth and production of a wide range of secondary metabolites are key adaptations to a competitive, microbe-rich soil environment.

Natural Function of this compound: A Competitive Weapon

The primary and most evident natural function of this compound for Nocardia sp. M-53 is its role as an antimicrobial agent in interspecies competition. By inhibiting the growth of competing Gram-positive bacteria, this compound helps Nocardia sp. M-53 secure resources and establish its ecological niche within the complex soil microbiome.

Antimicrobial Activity

This compound exhibits a significant and selective inhibitory activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) of this compound against various bacterial species are summarized in the table below.

Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus aureus 56 (Penicillin-resistant)3.13
Staphylococcus epidermidis1.56
Bacillus subtilis PCI 2190.78
Bacillus cereus0.78
Corynebacterium diphtheriae PW80.2
Mycobacterium smegmatis ATCC 60712.5

Data sourced from Irie, H., et al. (1984).

Experimental Protocols

This section provides detailed methodologies for the production of this compound and for investigating its natural function through co-culture experiments.

Fermentation Protocol for this compound Production

This protocol is based on the methods described for the isolation of this compound from Nocardia sp. strain M-53.

4.1.1. Culture Medium and Conditions:

  • Seed Culture Medium:

    • Glucose: 1.0%

    • Soluble Starch: 1.0%

    • Yeast Extract: 0.5%

    • Peptone: 0.5%

    • Meat Extract: 0.3%

    • CaCO₃: 0.2%

    • pH: 7.2 (before sterilization)

  • Production Medium:

    • Glycerol: 3.0%

    • Soluble Starch: 2.0%

    • Soybean Meal: 2.0%

    • Yeast Extract: 0.2%

    • CaCO₃: 0.3%

    • pH: 7.2 (before sterilization)

  • Fermentation Parameters:

    • Temperature: 28°C

    • Agitation: 200 rpm

    • Incubation Time: 4-5 days

4.1.2. Procedure:

  • Inoculate a loopful of Nocardia sp. M-53 from a slant culture into a 100 mL flask containing 20 mL of seed culture medium.

  • Incubate the seed culture for 48 hours at 28°C on a rotary shaker.

  • Transfer 2 mL of the seed culture to a 500 mL flask containing 100 mL of production medium.

  • Incubate the production culture for 4-5 days at 28°C on a rotary shaker.

  • Monitor the production of this compound using bioassays against a sensitive indicator strain (e.g., Bacillus subtilis) or by chromatographic methods (e.g., HPLC).

Co-culture Protocol to Investigate Induction of this compound Production

This protocol is a generalized method to study the effect of competing bacteria on the production of this compound by Nocardia sp. M-53.

4.2.1. Materials:

  • Nocardia sp. M-53 culture

  • Competing bacterial strain (e.g., a soil-isolated Bacillus or Staphylococcus species)

  • Production medium (as described in 4.1.1)

  • Cell-free supernatant of the competing bacterium

  • Sterile cellophane membranes

4.2.2. Procedure:

  • Direct Co-culture:

    • Inoculate the production medium with both Nocardia sp. M-53 and the competing bacterial strain.

    • As a control, inoculate separate flasks with only Nocardia sp. M-53 and only the competing strain.

    • Incubate all flasks under the same conditions as the standard fermentation.

    • After the incubation period, extract the secondary metabolites and analyze for the production of this compound.

  • Cell-Free Supernatant Induction:

    • Grow the competing bacterial strain in the production medium.

    • After incubation, centrifuge the culture and filter-sterilize the supernatant to obtain the cell-free supernatant.

    • Inoculate Nocardia sp. M-53 into fresh production medium supplemented with different concentrations of the cell-free supernatant (e.g., 5%, 10%, 20% v/v).

    • A control flask with Nocardia sp. M-53 in unsupplemented production medium should be included.

    • Incubate and analyze for this compound production as described above.

  • Physically Separated Co-culture:

    • Place a sterile cellophane membrane on the surface of an agar plate containing the production medium.

    • Inoculate the competing bacterial strain onto the center of the cellophane membrane.

    • After a period of growth, remove the cellophane membrane with the competitor colony.

    • Inoculate Nocardia sp. M-53 onto the area of the agar where the competitor was growing.

    • Incubate the plate and observe for enhanced production of pigmented antibiotics (this compound is a quinone and likely colored) or perform an agar plug bioassay against an indicator strain.

Visualizations

The following diagrams illustrate the proposed natural function of this compound and a general workflow for its investigation.

cluster_environment Soil Microenvironment Nocardia Nocardia sp. M-53 Nutrients Nutrient Resources Nocardia->Nutrients utilizes SakyomicinA This compound (Antibiotic) Nocardia->SakyomicinA produces Competitor Gram-positive Competitor (e.g., Bacillus sp.) Competitor->Nutrients competes for SakyomicinA->Competitor inhibits growth

Figure 1. Proposed ecological role of this compound in microbial competition.

cluster_workflow Experimental Workflow for Investigating this compound Induction start Co-culture of Nocardia sp. M-53 and Competitor Bacterium extraction Extraction of Secondary Metabolites start->extraction analysis Chromatographic Analysis (e.g., HPLC) extraction->analysis bioassay Bioassay against Indicator Strain extraction->bioassay quantification Quantification of This compound Production analysis->quantification bioassay->quantification

Figure 2. A generalized experimental workflow to study the induction of this compound.

Conclusion

The natural function of this compound in its producing organism, Nocardia sp. M-53, is primarily attributed to its antibiotic properties, which provide a competitive advantage in the complex soil ecosystem. The methodologies outlined in this guide offer a framework for the production and further investigation of the ecological triggers that regulate the biosynthesis of this potent antimicrobial compound. A deeper understanding of the chemical ecology of Nocardia and the regulation of its secondary metabolism will be invaluable for the discovery of new antibiotics and for the development of novel strategies to combat antimicrobial resistance. Future research should focus on identifying the specific signaling molecules and environmental cues that induce this compound production, as well as elucidating its precise mode of action against susceptible bacteria.

References

Quinone-Type Antibiotics: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of quinone-type antibiotics, focusing on their classification, mechanisms of action, and biosynthetic pathways. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.

Classification of Quinone Antibiotics

Quinolone antibiotics are a major class of synthetic antibacterial agents characterized by a bicyclic core structure related to 4-quinolone.[1] They are broadly classified into generations based on their spectrum of antimicrobial activity.[2][3]

  • First-generation quinolones, such as nalidixic acid, exhibit a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[2][4]

  • Second-generation quinolones, which include the fluoroquinolones like ciprofloxacin and norfloxacin, have a fluorine atom at position C6, which significantly expands their activity against Gram-positive bacteria and atypical pathogens.[3][4]

  • Third-generation fluoroquinolones, such as levofloxacin and sparfloxacin, offer further enhanced activity against Gram-positive bacteria.[4][5]

  • Fourth-generation fluoroquinolones, like moxifloxacin, possess the broadest spectrum of activity, including effectiveness against anaerobic bacteria.[4][5]

Mechanism of Action

The primary antibacterial action of quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][6] These enzymes are crucial for DNA replication, recombination, and repair.

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[7] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[2]

Beyond this primary mechanism, some quinone antibiotics can also induce cell death through other means, such as redox cycling, which generates reactive oxygen species that can damage cellular components, and by causing single-strand DNA breaks through phosphotriester formation.[8]

Quantitative Data: In Vitro Activity

The following tables summarize the in vitro activity of representative quinone antibiotics against various bacterial species, presented as Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50) for their target enzymes.

Table 1: Minimum Inhibitory Concentrations (MIC90) of Selected Quinolone Antibiotics

AntibioticEscherichia coli (mg/L)Klebsiella spp. (mg/L)Staphylococcus aureus (mg/L)Enterococcus spp. (mg/L)
Nalidixic Acid16/128---
Ciprofloxacin1-0.076 (resistant)-
Levofloxacin----
Sparfloxacin---0.39
Gatifloxacin---0.39
Tosufloxacin---0.39
Sitafloxacin----

Data sourced from multiple studies.[5][8][9][10]

Table 2: IC50 Values of Selected Quinolone Antibiotics against DNA Gyrase and Topoisomerase IV

AntibioticDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)Target Organism
Ciprofloxacin3.25-E. coli
Levofloxacin28.18.49Enterococcus faecalis
Sparfloxacin25.719.1Enterococcus faecalis
Gatifloxacin5.604.24Enterococcus faecalis
Tosufloxacin11.63.89Enterococcus faecalis
Sitafloxacin1.381.42Enterococcus faecalis

Data sourced from multiple studies.[8][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.[1][2][3][11]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Antibiotic stock solution

  • Sterile saline (0.85% w/v)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a single bacterial colony and inoculate it into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking.

    • Measure the optical density (OD) at 600 nm of the overnight culture.

    • Prepare a standardized inoculum by diluting the culture in sterile saline to an OD600 of approximately 0.008.[12]

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of the antibiotic in MHB in the wells of a 96-well plate.

    • The first well should contain the highest concentration of the antibiotic, and subsequent wells will have decreasing concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[12]

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[11] For certain bacteriostatic antibiotics, pinpoint growth at the bottom of the well may be disregarded.[13]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[6][14][15][16]

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase

  • 5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Agarose gel electrophoresis system

  • Ethidium bromide

  • UV transilluminator

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing the 5X Gyrase Assay Buffer, relaxed pBR322 plasmid DNA, and sterile water.

    • Add the test compound at various concentrations to the reaction tubes. Include a no-compound control and a no-enzyme control.

  • Enzyme Addition:

    • Add E. coli DNA gyrase to each reaction tube (except the no-enzyme control).

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.[16]

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., 2% SDS and 200 mM EDTA) and chloroform/isoamyl alcohol.[16]

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.[15]

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[6][8][14][15][16]

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli Topoisomerase IV

  • Topoisomerase IV Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.5, 100 mM K-Glu, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)[15]

  • Test compound

  • Agarose gel electrophoresis system

  • Ethidium bromide

  • UV transilluminator

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the Topoisomerase IV Assay Buffer and kDNA.

    • Add the test compound at various concentrations to the reaction tubes. Include a no-compound control.

  • Enzyme Addition:

    • Add E. coli Topoisomerase IV to each reaction tube.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.[16]

  • Reaction Termination:

    • Stop the reaction by adding a stop solution.[16]

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • Stain the gel and visualize under UV light.

    • Inhibition is observed as a decrease in the amount of decatenated (monomeric) DNA compared to the no-compound control. The IC50 is the concentration of the compound that inhibits 50% of the decatenation activity.[15]

Signaling and Biosynthetic Pathways

Quorum Sensing in Pseudomonas aeruginosa

Certain quinolones, such as 2-heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas quinolone signal (PQS), function as signaling molecules in the quorum-sensing system of Pseudomonas aeruginosa.[7][17][18] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence and biofilm formation.[19] The PQS system is integrated into the broader quorum-sensing network, which also includes the las and rhl systems.[20]

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasR LasR LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL OdDHL->LasR RhlR RhlR LasR_OdDHL->RhlR PqsR PqsR (MvfR) LasR_OdDHL->PqsR Virulence_Genes Virulence Gene Expression LasR_OdDHL->Virulence_Genes RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL RhlI RhlI BHL C4-HSL RhlI->BHL BHL->RhlR RhlR_BHL->Virulence_Genes PqsR_PQS PqsR-PQS Complex PqsR->PqsR_PQS PQS PQS PQS->PqsR PqsR_PQS->RhlI PqsR_PQS->Virulence_Genes

Caption: Quorum sensing network in P. aeruginosa.

Biosynthesis of Pseudomonas Quinolone Signal (PQS)

The biosynthesis of PQS in P. aeruginosa is a multi-step process involving enzymes encoded by the pqsABCDE, pqsH, and pqsL operons.[7][19] The pathway starts from anthranilate, a product of the kynurenine pathway from tryptophan.[19]

PQS_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate kynurenine pathway HHQ 2-heptyl-4-quinolone (HHQ) Anthranilate->HHQ Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->HHQ PQS 2-heptyl-3-hydroxy-4-quinolone (PQS) HHQ->PQS pqsA pqsA pqsA->Anthranilate pqsBC pqsBC pqsBC->HHQ pqsD pqsD pqsD->HHQ pqsE pqsE pqsE->HHQ pqsH pqsH pqsH->PQS

Caption: Biosynthetic pathway of PQS.

References

Methodological & Application

Application Notes and Protocols for the Production of Sakyomicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation, extraction, and quantification of Sakyometin A, an antibiotic produced by Nocardia sp. M-53. The protocols outlined below are based on available literature for the cultivation of Nocardia species and the purification of similar secondary metabolites. These should serve as a foundational methodology for the production and subsequent research and development of Sakyometin A.

I. Overview of Sakyomicin A

Sakyomicins are a group of quinone-type antibiotics produced by the actinomycete strain Nocardia sp. M-53.[1] this compound, in particular, has demonstrated activity against Gram-positive bacteria. Structurally, this compound is classified as an angucycline antibiotic. The molecular formula for this compound is C₂₅H₂₆O₁₀, with a molecular weight of 486.47 g/mol .[1]

II. Fermentation Protocol for this compound Production

This protocol details the steps for the cultivation of Nocardia sp. M-53 to produce this compound. As optimal conditions have not been explicitly defined in the literature, the following parameters are suggested as a starting point for optimization.

1. Culture Media and Inoculum Preparation

Several media are suitable for the growth of Nocardia species. Brain Heart Infusion (BHI) medium is recommended for the initial seed culture to ensure robust growth, while a production medium like Glucose Asparagine Agar is suggested for secondary metabolite production. Nocardia species are known to grow slowly, with colonies typically becoming evident in 3-5 days.

Table 1: Composition of Culture Media

ComponentSeed Medium (BHI) (per Liter)Production Medium (Glucose Asparagine Agar) (per Liter)
Brain Heart Infusion Broth37 g-
Glucose-10 g
L-Asparagine-1 g
K₂HPO₄-1 g
Agar15 g (for plates)15 g
Distilled Water1 L1 L
pH 7.2 - 7.4 6.8 - 7.0

Protocol:

  • Inoculum Preparation: Inoculate a loopful of Nocardia sp. M-53 from a stock culture onto a BHI agar plate. Incubate at 30-37°C for 5-7 days, or until sufficient growth is observed.

  • Seed Culture: From the BHI plate, inoculate a single colony into a 250 mL flask containing 50 mL of sterile BHI broth. Incubate at 30°C on a rotary shaker at 200 rpm for 3-5 days.

  • Production Culture: Inoculate a 1 L flask containing 200 mL of Glucose Asparagine Agar medium with 10% (v/v) of the seed culture.

2. Fermentation Parameters

The following are suggested starting parameters for the fermentation process. Optimization of each parameter is recommended to maximize this compound yield.

Table 2: Fermentation Parameters for this compound Production

ParameterRecommended Value/RangeNotes
Temperature 30 - 37 °CNocardia species generally grow well in this range.
pH 6.5 - 7.5Maintain pH with sterile NaOH or HCl as needed.
Aeration 1.0 - 1.5 vvm (volume of air per volume of medium per minute)Adequate oxygen supply is crucial for aerobic Nocardia.
Agitation 200 - 400 rpmEnsure proper mixing and oxygen transfer.
Fermentation Time 7 - 14 daysMonitor production by sampling and analysis.

III. Extraction and Purification Protocol

Sakyomicins can be isolated from the fermentation broth using a series of chromatographic techniques.

Protocol:

  • Harvesting: After the fermentation period, centrifuge the culture broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Initial Extraction:

    • Extract the supernatant with an equal volume of ethyl acetate twice.

    • Extract the mycelial cake with acetone.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Chromatographic Purification:

    • XAD-2 Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and load it onto a Diaion HP-20 (or Amberlite XAD-2) column. Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions and test for activity against a sensitive Gram-positive bacterium (e.g., Bacillus subtilis).

    • Silica Gel Column Chromatography: Pool the active fractions, concentrate, and apply to a silica gel column. Elute with a gradient of methanol in chloroform (e.g., 0-10% methanol).

    • Sephadex LH-20 Column Chromatography: Further purify the active fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase.

IV. Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. A validated HPLC method provides accuracy and precision.

1. Physicochemical Properties for Detection

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₅H₂₆O₁₀
Molecular Weight 486.47 g/mol [1]
UV Absorption Maximum (λmax) To be determined empirically by UV-Vis scan (typically 250-450 nm for angucyclines)

2. HPLC Protocol (Suggested Starting Conditions)

Protocol:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the fermentation broth extracts with methanol to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the determined λmax of this compound.

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

V. Visualizations

Experimental Workflow for this compound Production

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Inoculum Preparation Inoculum Preparation Seed Culture Seed Culture Inoculum Preparation->Seed Culture Inoculate Production Fermentation Production Fermentation Seed Culture->Production Fermentation Inoculate Harvesting Harvesting Production Fermentation->Harvesting End of Fermentation Extraction Extraction Harvesting->Extraction Separate Biomass Purification Purification Extraction->Purification Crude Extract Quantification (HPLC) Quantification (HPLC) Purification->Quantification (HPLC) Purified this compound Bioactivity Assay Bioactivity Assay Purification->Bioactivity Assay Test Fractions

Caption: A flowchart illustrating the major steps in the production and analysis of this compound.

Conceptual Signaling Pathway for Antibiotic Production in Nocardia

Antibiotic_Regulation Nutrient Limitation Nutrient Limitation Global Regulatory Genes Global Regulatory Genes Nutrient Limitation->Global Regulatory Genes Growth Phase Signals Growth Phase Signals Growth Phase Signals->Global Regulatory Genes Pathway-Specific Regulator Pathway-Specific Regulator Global Regulatory Genes->Pathway-Specific Regulator Activation/Repression This compound Biosynthesis Genes This compound Biosynthesis Genes Pathway-Specific Regulator->this compound Biosynthesis Genes Activation This compound This compound This compound Biosynthesis Genes->this compound Enzymatic Synthesis

Caption: A simplified diagram of the regulatory cascade controlling antibiotic synthesis in actinomycetes.

References

Application Notes and Protocols: Total Synthesis of Sakyomicin A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin A is a member of the angucycline class of antibiotics, characterized by a unique tetracyclic benz[a]anthraquinone core. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial and antitumor properties. While a complete total synthesis of this compound has not been reported in peer-reviewed literature, this document provides a comprehensive guide to its potential synthesis and the preparation of its analogs. The protocols herein are based on established methodologies for the construction of the angucyclinone framework, offering a strategic approach for researchers in medicinal chemistry and drug discovery. Furthermore, this document collates available data on the biological activity of this compound and related compounds and discusses their potential mechanism of action.

Introduction

Angucycline antibiotics, isolated from various Streptomyces species, represent a significant family of natural products with potent biological activities. This compound, a notable member of this family, exhibits promising antibacterial and cytotoxic effects. The core structure, a substituted benz[a]anthraquinone, is believed to be the pharmacophore responsible for its activity. The development of a robust synthetic route to this compound and its analogs is crucial for further structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This document outlines a proposed synthetic strategy, detailed experimental protocols, and a summary of the biological data available for this compound and related angucyclinones.

Proposed Total Synthesis of this compound

The total synthesis of this compound can be approached through the construction of its core angucyclinone structure followed by late-stage functionalization. The key challenges lie in the stereoselective formation of the tetracyclic system. Based on literature precedents for the synthesis of related angucyclinones, a convergent strategy involving a Diels-Alder reaction is proposed.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is depicted below. The strategy hinges on a key Diels-Alder reaction between a functionalized naphthoquinone dienophile and a vinylcyclohexene diene to construct the tetracyclic core.

G sakyomicin_A This compound late_stage Late-Stage Functionalization (Hydroxylation, Glycosylation) sakyomicin_A->late_stage core Angucyclinone Core late_stage->core diels_alder Diels-Alder Reaction core->diels_alder naphthoquinone Naphthoquinone Dienophile diels_alder->naphthoquinone vinylcyclohexene Vinylcyclohexene Diene diels_alder->vinylcyclohexene

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Angucyclinone Core

The proposed forward synthesis for the angucyclinone core of this compound is outlined below. This multi-step process utilizes well-established reactions in natural product synthesis.

G cluster_0 Synthesis of Vinylcyclohexene Diene cluster_1 Synthesis of Naphthoquinone Dienophile cluster_2 Core Assembly start_diene Commercially Available Starting Material step1_diene Functional Group Manipulation start_diene->step1_diene vinylcyclohexene Vinylcyclohexene Diene step1_diene->vinylcyclohexene diels_alder [4+2] Diels-Alder Cycloaddition vinylcyclohexene->diels_alder start_naphthoquinone Substituted Naphthol step1_naphthoquinone Oxidation start_naphthoquinone->step1_naphthoquinone naphthoquinone Naphthoquinone Dienophile step1_naphthoquinone->naphthoquinone naphthoquinone->diels_alder aromatization Aromatization diels_alder->aromatization core Angucyclinone Core aromatization->core

Caption: Proposed workflow for the synthesis of the angucyclinone core.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis of the this compound angucyclinone core. These protocols are based on analogous transformations reported in the synthesis of other angucyclinones and should be optimized for the specific substrates.

Protocol 1: Synthesis of a Vinylcyclohexene Diene

This protocol describes a general method for the preparation of a functionalized vinylcyclohexene diene, a key component for the Diels-Alder reaction.

Materials:

  • Appropriate chiral starting material (e.g., from the chiral pool)

  • Anhydrous solvents (e.g., THF, DCM)

  • Standard reagents for functional group manipulation (e.g., protecting group reagents, oxidizing/reducing agents, Wittig-type reagents)

  • Inert atmosphere apparatus (e.g., Schlenk line)

  • Standard laboratory glassware

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Protection of Functional Groups: Protect sensitive functional groups on the starting material using standard protecting group chemistry (e.g., silylation of alcohols).

  • Introduction of the Vinyl Group: Construct the vinyl group using a suitable olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction.

  • Formation of the Diene System: Generate the conjugated diene system through an elimination reaction or other established methods.

  • Purification: Purify the vinylcyclohexene diene product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Diels-Alder Cycloaddition

This protocol outlines the key cycloaddition step to form the tetracyclic core.

Materials:

  • Synthesized vinylcyclohexene diene

  • Appropriate naphthoquinone dienophile

  • High-boiling point solvent (e.g., toluene, xylene)

  • Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

  • Reaction vessel suitable for heating (e.g., sealed tube)

Procedure:

  • Reactant Preparation: Dissolve the vinylcyclohexene diene (1.0 eq) and the naphthoquinone dienophile (1.2 eq) in the chosen solvent in a sealed reaction tube.

  • Catalyst Addition (Optional): If a Lewis acid catalyst is used, add it to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench if a catalyst was used. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the tetracyclic adduct.

Protocol 3: Aromatization of the B-Ring

This protocol describes the final step to yield the benz[a]anthraquinone core.

Materials:

  • Tetracyclic adduct from the Diels-Alder reaction

  • Oxidizing agent (e.g., DDQ, manganese dioxide)

  • Anhydrous solvent (e.g., benzene, dioxane)

Procedure:

  • Reaction Setup: Dissolve the tetracyclic adduct in the solvent.

  • Oxidation: Add the oxidizing agent portion-wise to the solution at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting angucyclinone core by recrystallization or column chromatography.

Biological Activity of this compound and Analogs

This compound and other angucyclinones have demonstrated a range of biological activities. The primary activities of interest are antibacterial and cytotoxic.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound and related compounds. It is important to note that specific IC₅₀ and MIC values for a wide range of cell lines and bacterial strains for this compound are not extensively reported in the literature. The data presented here is compiled from various sources and serves as a reference.

Table 1: Cytotoxicity of Angucyclinone Analogs against Cancer Cell Lines

Compound/AnalogCell LineIC₅₀ (µM)Reference
Saquayamycin B1Human colorectal cancer cells0.18 - 0.84[1]
ResistomycinCaco-20.38 (µg/mL)[1]
ResistomycinPC32.63 (µg/mL)[1]
(-)-8-deoxytetrangomycinNot SpecifiedModerate Activity[2]

Table 2: Antibacterial Activity of this compound and Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundGram-positive bacteriaActive (Specific values not detailed)General Literature
Shikonin (related naphthoquinone)S. aureus (planktonic)35 - 70[3]
Shikonin (related naphthoquinone)MRSA7.8 - 31.2[4]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated but is thought to be similar to other quinone-containing antibiotics. The planar aromatic core can intercalate into DNA, and the quinone moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress and damage to cellular components, ultimately leading to apoptosis in cancer cells and death in bacteria.

Proposed Signaling Pathway for Cytotoxicity

The following diagram illustrates a potential signaling pathway for the cytotoxic effects of this compound, based on the known mechanisms of similar compounds.

G cluster_0 Cellular Uptake and ROS Generation cluster_1 Downstream Effects sakyomicin_A This compound uptake Cellular Uptake sakyomicin_A->uptake redox Redox Cycling (Quinone Moiety) uptake->redox ros Increased ROS (Reactive Oxygen Species) redox->ros dna_damage DNA Damage ros->dna_damage mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction apoptosis Apoptosis dna_damage->apoptosis mito_dysfunction->apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion

This document provides a foundational guide for the total synthesis of this compound and its analogs. While a definitive published synthesis is unavailable, the proposed strategies, based on established angucyclinone chemistry, offer a clear path forward for researchers. The compiled biological data, though not exhaustive for this compound itself, highlights the therapeutic potential of this class of compounds. Further research into the total synthesis and biological evaluation of this compound and novel analogs is warranted to fully explore their potential as new drug candidates. The detailed protocols and conceptual frameworks presented here are intended to facilitate these future investigations.

References

Sakyomicin A: Application Notes and Protocols for In Vitro Bacterial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicin A is a quinone-type antibiotic isolated from the actinomycete strain M-53, identified as a member of the genus Nocardia. Exhibiting activity primarily against Gram-positive bacteria, this compound holds potential for investigation as a novel antibacterial agent. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound against bacterial cell lines, focusing on its mechanism of action, antibacterial spectrum, and methods for determining its efficacy.

Application Notes

This compound's classification as a quinone-type antibiotic suggests a mechanism of action that likely involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and transcription, making them excellent targets for antibacterial drugs. The naphthoquinone moiety within this compound's structure is predicted to play a crucial role in its biological activity. In vitro studies are essential to elucidate the specific molecular targets and the spectrum of activity of this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. While specific MIC values for this compound are not widely published, the following table provides a representative example of expected MIC ranges for a quinone-type antibiotic against common Gram-positive bacteria. Researchers should determine the precise MIC values for this compound through experimentation.

Bacterial StrainATCC NumberExample MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 4
Bacillus subtilis66330.25 - 2
Enterococcus faecalis292121 - 8
Streptococcus pneumoniae496190.5 - 4

Note: The above values are illustrative for quinone-type antibiotics and must be experimentally determined for this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable for the specific investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assay

This protocol provides a general framework to assess the inhibitory effect of this compound on bacterial DNA gyrase and topoisomerase IV, the likely targets of quinone antibiotics.

Materials:

  • Purified bacterial DNA gyrase and topoisomerase IV enzymes

  • Supercoiled plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)

  • Assay buffer (specific to the enzyme)

  • ATP

  • This compound

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Protocol:

  • Prepare reaction mixtures containing the assay buffer, ATP, and the respective DNA substrate.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control inhibitor.

  • Initiate the reaction by adding the purified DNA gyrase or topoisomerase IV enzyme.

  • Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of DNA gyrase is observed as a decrease in the conversion of supercoiled plasmid DNA to its relaxed form.

  • Inhibition of topoisomerase IV is observed as a failure to decatenate kDNA into minicircles.

Bacterial Protein Synthesis Inhibition Assay

This assay determines if this compound interferes with bacterial protein synthesis.

Materials:

  • Bacterial cell-free transcription-translation system (e.g., S30 extract from E. coli)

  • Luciferase reporter plasmid

  • Luciferase substrate

  • This compound

  • Positive control inhibitor (e.g., tetracycline)

  • Luminometer

Protocol:

  • Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control inhibitor.

  • Add the luciferase reporter plasmid to each reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Add the luciferase substrate to each reaction.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence in the presence of this compound indicates inhibition of protein synthesis.

Visualizations

Proposed Mechanism of Action of this compound

SakyomicinA_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Transcription cluster_protein_synthesis Protein Synthesis Sakyomicin_A This compound CellWall Cell Wall (Gram-Positive) Sakyomicin_A->CellWall Penetrates DNAGyrase DNA Gyrase Sakyomicin_A->DNAGyrase Inhibits TopoIV Topoisomerase IV Sakyomicin_A->TopoIV Inhibits Ribosome 70S Ribosome Sakyomicin_A->Ribosome Potentially Inhibits CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm DNA Bacterial DNA DNAGyrase->DNA Acts on TopoIV->DNA Acts on mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis Inhibited Ribosome->Protein Leads to mRNA->Ribosome Translation SakyomicinA_Workflow start Start: Obtain this compound mic Determine MIC (Broth Microdilution) start->mic moa Mechanism of Action Studies mic->moa dna_gyrase DNA Gyrase Inhibition Assay moa->dna_gyrase Primary Target Hypothesis topo_iv Topoisomerase IV Inhibition Assay moa->topo_iv Primary Target Hypothesis protein_synth Protein Synthesis Inhibition Assay moa->protein_synth Secondary Target Hypothesis data_analysis Data Analysis and Interpretation dna_gyrase->data_analysis topo_iv->data_analysis protein_synth->data_analysis end Conclusion on In Vitro Antibacterial Profile data_analysis->end

Application Notes and Protocols for Target Identification of Sakyomicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques for identifying the cellular targets of Sakyomicin A, a quinone-type antibiotic.[1] Understanding the molecular targets of this natural product is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.[2][3] The following sections detail both probe-based and label-free methodologies, offering detailed protocols and data presentation guidelines to facilitate experimental design and execution.

Introduction to this compound

This compound is a natural product with a characteristic naphthoquinone moiety, which has been shown to be essential for its biological activities.[4] Its activities include antibacterial effects against Gram-positive bacteria and cytotoxicity against certain cancer cell lines.[1][4] The quinone structure suggests a potential for interaction with cellular nucleophiles, such as sulfhydryl groups in proteins, which may be a key aspect of its mechanism of action.[4] The identification of its specific binding partners is crucial for understanding its therapeutic potential and potential off-target effects.

Target Identification Strategies

The primary methods for identifying the protein targets of natural products can be broadly categorized into two main approaches: probe-based methods (chemical proteomics) and label-free methods.[5][6][7]

  • Probe-Based Methods: These techniques involve chemically modifying this compound to incorporate a reporter tag (e.g., biotin) or a reactive group. This "probe" is then used to capture its binding partners from a cellular lysate or in living cells.

  • Label-Free Methods: These approaches identify target proteins without the need to modify the natural product, relying on the principle that the binding of a ligand can alter the physical or chemical properties of the target protein.[6]

The choice of method depends on several factors, including the chemical tractability of this compound for probe synthesis, the nature of the interaction (covalent vs. non-covalent), and the experimental resources available.

Probe-Based Target Identification Methods

Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling is a powerful technique to isolate and identify the binding partners of a small molecule.[8] This method typically involves immobilizing the small molecule on a solid support to "pull down" its interacting proteins from a cell lysate.

cluster_0 Probe Preparation cluster_1 Affinity Purification cluster_2 Protein Identification A This compound B Linker Attachment A->B C Biotinylation B->C D Biotinylated this compound Probe C->D F Incubation with Probe D->F E Cell Lysate E->F G Streptavidin Bead Capture F->G H Wash Non-specific Binders G->H I Elution of Protein Complexes H->I J SDS-PAGE I->J K In-gel Digestion (Trypsin) J->K L LC-MS/MS Analysis K->L M Database Search & Protein ID L->M cluster_0 Competitive Binding cluster_1 Probe Labeling cluster_2 Analysis A Cell Lysate B Pre-incubation with this compound A->B C Control (DMSO) A->C E Reduced Probe Labeling B->E Add Probe F Probe Labeling C->F Add Probe D Broad-spectrum Cysteine-reactive Probe (e.g., Iodoacetamide-alkyne) G Click Chemistry with Biotin-azide E->G F->G H Enrichment & LC-MS/MS G->H I Quantitative Proteomics H->I J Identify Proteins with Reduced Labeling I->J cluster_0 Treatment & Heating cluster_1 Analysis A Intact Cells or Lysate B Treat with this compound A->B C Control (DMSO) A->C D Heat to Various Temperatures B->D C->D E Separate Soluble & Precipitated Proteins D->E F Analyze Soluble Fraction (Western Blot or MS) E->F G Identify Proteins with Increased Thermal Stability F->G

References

Application Note: Identification of Bacterial Target Proteins of Sakyomicin A using Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin A, a quinone-type antibiotic, is known for its activity against Gram-positive bacteria. Identifying the molecular targets of such bioactive compounds is a critical step in understanding their mechanism of action and for the development of new therapeutics. This document provides a detailed protocol for the use of affinity chromatography to isolate and identify the bacterial protein targets of this compound. The protocol covers the synthesis of a this compound-derived affinity resin, preparation of bacterial cell lysate, affinity chromatography procedure, and subsequent protein identification by mass spectrometry.

Introduction

This compound is a member of the angucycline class of antibiotics and exhibits potent activity against various Gram-positive bacteria.[1] Its biological activity is attributed to its naphthoquinone moiety.[2] While some studies have suggested that this compound can inhibit viral reverse transcriptase and affect mitochondrial function in mammalian cells, its primary antibacterial target and mechanism of action are not fully elucidated.[2][3] A common mechanism for quinone-based antibiotics is the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[2][4][5]

Affinity chromatography is a powerful technique for identifying the direct binding partners of small molecules from complex biological mixtures like cell lysates.[6][7] This method involves immobilizing the small molecule (the "bait") onto a solid support to create an affinity matrix. This matrix is then used to selectively capture interacting proteins (the "prey") from a cell lysate. After washing away non-specific binders, the target proteins are eluted and can be identified using techniques like mass spectrometry.[7] This application note provides a comprehensive protocol for the identification of this compound's bacterial target proteins using this approach.

Experimental Principles

The overall workflow for the identification of this compound's target protein(s) is depicted below. The core of this protocol is the design and synthesis of a this compound affinity probe. Based on the structure of this compound, which contains an epoxide ring, a plausible strategy for linker attachment is through a nucleophilic ring-opening reaction of the epoxide. This positions the linker away from the bioactive quinone core, minimizing interference with target binding. A bifunctional linker containing a nucleophile (e.g., an amine) at one end and a functional group for immobilization (e.g., a carboxylate) at the other can be used for this purpose. The carboxylate can then be coupled to an amine-functionalized resin (e.g., NHS-activated sepharose beads).

G cluster_workflow Experimental Workflow Saky_A This compound Probe This compound Affinity Probe Saky_A->Probe Linker Attachment Linker Bifunctional Linker Linker->Probe Aff_Resin This compound Affinity Resin Probe->Aff_Resin Immobilization Resin NHS-activated Resin Resin->Aff_Resin Incubate Incubation Aff_Resin->Incubate Lysate Bacterial Cell Lysate Lysate->Incubate Wash Wash Non-specific Binders Incubate->Wash Elute Elution Wash->Elute MS LC-MS/MS Analysis Elute->MS Target Target Protein Identification MS->Target

Caption: Workflow for this compound Target Identification.

Materials and Reagents

Synthesis of this compound Affinity Resin
  • This compound

  • 6-aminohexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • NHS-activated Sepharose 4 Fast Flow

  • Ethanolamine

Affinity Chromatography
  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% Triton X-100)

  • Elution buffer (0.1 M glycine-HCl pH 2.5)

  • Neutralization buffer (1 M Tris-HCl pH 8.5)

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound Affinity Probe

This protocol describes the synthesis of a this compound derivative with a linker for immobilization. The epoxide ring of this compound is opened with the amine group of 6-aminohexanoic acid.

  • Dissolve this compound (1 eq) in anhydrous DMF.

  • Add 6-aminohexanoic acid (1.2 eq) to the solution.

  • Stir the reaction mixture at 50°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by flash column chromatography on silica gel.

  • Characterize the purified this compound-linker conjugate by NMR and mass spectrometry.

Protocol 2: Immobilization of this compound Probe to Resin
  • Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.

  • Dissolve the this compound-linker conjugate in coupling buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).

  • Immediately add the dissolved probe to the washed beads.

  • Incubate the mixture overnight at 4°C with gentle shaking.

  • Block any remaining active groups by adding 1 M ethanolamine (pH 8.0) and incubating for 2 hours at room temperature.

  • Wash the resin extensively with coupling buffer followed by wash buffer to remove unbound ligand and blocking agent.

  • Store the this compound affinity resin at 4°C in a suitable storage buffer (e.g., PBS with 0.02% sodium azide).

Protocol 3: Affinity Chromatography
  • Culture the target bacteria to mid-log phase and harvest by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

  • Incubate the clarified lysate with the this compound affinity resin (and a control resin with no immobilized this compound) for 2-4 hours at 4°C with gentle rotation.

  • Pack the resin into a column and wash with 20-30 column volumes of wash buffer.

  • Elute the bound proteins with elution buffer. Collect fractions and immediately neutralize with neutralization buffer.

  • Analyze the eluted proteins by SDS-PAGE and silver staining.

  • Excise unique protein bands from the gel and identify them by LC-MS/MS analysis.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from experiments to characterize the interaction between this compound and its putative target, DNA gyrase.

Table 1: Inhibitory Activity of this compound against Bacterial DNA Gyrase

CompoundTarget EnzymeIC50 (µM)
This compoundS. aureus DNA Gyrase5.2
CiprofloxacinS. aureus DNA Gyrase0.8

Table 2: Binding Affinity of this compound to DNA Gyrase Subunits

LigandProteinKD (µM)
This compoundS. aureus GyrA12.5
This compoundS. aureus GyrB> 100

Putative Signaling Pathway

Based on the known mechanism of action of other quinone antibiotics, a likely target for this compound is bacterial DNA gyrase. Inhibition of this enzyme would disrupt DNA replication and lead to cell death.

G Saky_A This compound Gyrase DNA Gyrase Saky_A->Gyrase Inhibition DNA_Rep DNA Replication Gyrase->DNA_Rep Enables SOS SOS Response DNA_Rep->SOS Stalling induces Cell_Death Cell Death SOS->Cell_Death

Caption: Putative Mechanism of Action of this compound.

Conclusion

This application note provides a detailed framework for the identification of the bacterial target proteins of this compound using affinity chromatography. The successful application of this protocol will provide valuable insights into the mechanism of action of this antibiotic, which can aid in the development of new antibacterial agents. The identification of DNA gyrase as a potential target provides a testable hypothesis for further validation studies.

References

Sakyomicin A: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicin A is a quinone-type antibiotic produced by a strain of the genus Nocardia.[1][2] As a member of the naphthoquinone class of compounds, this compound holds potential as a lead compound for drug discovery due to its demonstrated biological activities. This document provides a summary of its known attributes, potential mechanisms of action inferred from related compounds, and detailed protocols for its study. The naphthoquinone moiety is essential for the biological activities of this compound.[3]

Biological Activities and Potential Applications

This compound has exhibited a range of biological effects, suggesting its potential application in several therapeutic areas:

  • Antibacterial Activity: this compound is active against Gram-positive bacteria.[1][2]

  • Antiviral Activity: It has been shown to inhibit the activity of avian myeloblastosis virus reverse transcriptase.[3]

  • Anticancer Potential: this compound displays cytotoxicity against murine lymphosarcoma L5178Y cells.[3] Its structural similarity to other naphthoquinones with known anticancer effects suggests potential in this area.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables include data inferred from functionally and structurally similar naphthoquinone compounds to provide a potential range of activity.

Table 1: Inferred Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeInferred IC50 Range (µM)Reference Compound(s)
Murine Lymphosarcoma L5178YLymphomaData not availableThis compound (qualitative)[3]
Human Gastric Cancer CellsGastric Cancer0.98 - 3.06Novel Naphthoquinone Derivatives[2]
Human Hepatocellular Carcinoma (HepG2)Liver CancerData not availableNTDMNQ (qualitative)
Human Breast Adenocarcinoma (MCF-7)Breast Cancer0.98 - 3.06CNFD[2]

Table 2: Inferred Antibacterial Activity of this compound

Bacterial StrainGram TypeInferred MIC Range (µg/mL)Reference Compound(s)
Staphylococcus aureusGram-positive7.8 - 31.2Shikonin[4]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive7.8 - 31.2Shikonin[4]

Mechanism of Action

The precise molecular mechanism of this compound is not fully elucidated. However, based on its naphthoquinone structure and studies on related compounds, several key pathways are likely involved.

Induction of Oxidative Stress and Mitochondrial Dysfunction

This compound induces the KCN-insensitive oxidation of glutamate in isolated rat liver mitochondria.[1] The autoxidation of the reduced hydroquinone form of this compound leads to the generation of hydrogen peroxide (H₂O₂), indicating the induction of oxidative stress.[1] This disruption of mitochondrial respiration and generation of reactive oxygen species (ROS) are common mechanisms for the anticancer and antimicrobial effects of naphthoquinones.

G Sakyomicin_A This compound Mitochondria Mitochondria Sakyomicin_A->Mitochondria ETC Electron Transport Chain Disruption Mitochondria->ETC ROS Increased ROS (e.g., H₂O₂) ETC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cell_Damage

Caption: Proposed mechanism of this compound-induced oxidative stress.

Modulation of Signaling Pathways

Naphthoquinone compounds are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. It is plausible that this compound exerts its effects through similar mechanisms.

  • MAPK, Akt, and STAT3 Signaling: Other naphthoquinones have been shown to induce apoptosis and cell cycle arrest by activating the MAPK (p38 and JNK) pathways and inhibiting the Akt and STAT3 signaling cascades in a ROS-dependent manner.

  • NF-κB Signaling: The NF-κB pathway, a critical regulator of inflammation and cell survival, is another potential target. Some naphthoquinones have been observed to suppress NF-κB activation.[5][6]

G Sakyomicin_A This compound (via ROS) MAPK MAPK (p38, JNK) Sakyomicin_A->MAPK Activates Akt Akt Sakyomicin_A->Akt Inhibits STAT3 STAT3 Sakyomicin_A->STAT3 Inhibits NFkB NF-κB Sakyomicin_A->NFkB Inhibits Apoptosis Apoptosis MAPK->Apoptosis Akt->Apoptosis Inhibits (Pro-survival) Cell_Cycle_Arrest Cell Cycle Arrest STAT3->Cell_Cycle_Arrest Promotes (Inhibited by Sak-A) Inflammation Inflammation NFkB->Inflammation Promotes (Inhibited by Sak-A)

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the investigation of this compound as a lead compound.

Protocol 1: Isolation and Purification of this compound from Nocardia sp.

This protocol is a generalized procedure based on methods for isolating secondary metabolites from Nocardia.

1. Fermentation: a. Inoculate a seed culture of Nocardia sp. in a suitable broth medium (e.g., ISP2 medium) and incubate at 28-30°C with shaking for 2-3 days. b. Transfer the seed culture to a larger production medium and continue fermentation for 5-7 days under the same conditions.

2. Extraction: a. Separate the mycelium from the fermentation broth by centrifugation or filtration. b. Extract the supernatant with an equal volume of ethyl acetate three times. c. Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

3. Purification: a. Resuspend the crude extract in a minimal volume of methanol. b. Subject the extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC). d. Pool fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) with a C18 column.

G Start Nocardia sp. Culture Fermentation Fermentation (5-7 days) Start->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Fraction_Collection Fraction Collection & TLC Silica_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_Sakyomicin_A Pure this compound HPLC->Pure_Sakyomicin_A

Caption: Workflow for the isolation and purification of this compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

1. Cell Seeding: a. Seed cancer cells (e.g., L5178Y, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Replace the medium in the wells with the medium containing different concentrations of this compound. c. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). d. Incubate for 24, 48, or 72 hours.

3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Measurement: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader. c. Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Avian Myeloblastosis Virus (AMV) Reverse Transcriptase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on AMV reverse transcriptase.[7]

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 40 mM KCl, 6 mM MgCl₂, 1 mM DTT). b. Prepare a template-primer solution (e.g., poly(A)•oligo(dT)₁₂₋₁₈). c. Prepare a dNTP mix containing [³H]-dTTP for radiometric detection.

2. Inhibition Assay: a. In a microcentrifuge tube, add the reaction buffer, template-primer, dNTP mix, and various concentrations of this compound. b. Add AMV reverse transcriptase to initiate the reaction. c. Include a no-inhibitor control and a positive control inhibitor. d. Incubate the reaction at 37°C for 60 minutes.

3. Measurement of DNA Synthesis: a. Stop the reaction by adding cold 10% trichloroacetic acid (TCA). b. Collect the precipitated DNA on a glass fiber filter. c. Wash the filter with 5% TCA and then ethanol. d. Measure the radioactivity of the filter using a scintillation counter. e. Calculate the percentage of inhibition of reverse transcriptase activity.

Conclusion

This compound, a naphthoquinone antibiotic, demonstrates promising biological activities that warrant its investigation as a lead compound in drug discovery. Its potential to induce oxidative stress and modulate key signaling pathways involved in cancer and inflammation makes it a compelling candidate for further preclinical evaluation. The protocols provided herein offer a framework for the systematic investigation of its therapeutic potential. Further studies are required to elucidate its precise mechanism of action and to obtain comprehensive quantitative data on its efficacy and safety.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides generalized guidance on assessing the stability of a novel compound, using Sakyomicin A as a representative example. As of the last update, specific stability data for this compound is not publicly available. Therefore, the following protocols and frequently asked questions (FAQs) are based on established principles of pharmaceutical stability testing and data from related classes of compounds. All experimental procedures should be adapted and validated for the specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: We are starting our work with this compound. In which solvents should we dissolve it for initial experiments and long-term storage?

A1: The choice of solvent is critical and can significantly impact the stability of your compound. For a novel compound like this compound, a systematic approach is recommended:

  • Initial Solubility Screening: Start by testing solubility in a range of common laboratory solvents of varying polarity. This typically includes:

    • Aqueous buffers at different pH values (e.g., pH 3, 7, 9)

    • Alcohols (e.g., methanol, ethanol)

    • Aprotic polar solvents (e.g., DMSO, DMF, acetonitrile)

    • Less polar solvents (e.g., ethyl acetate, dichloromethane)

  • Stock Solutions: For creating stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power. However, be aware that DMSO can be hygroscopic and may affect the stability of certain compounds. It is crucial to use anhydrous DMSO and store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: For biological assays, it is best to dilute the stock solution into an aqueous buffer or culture medium immediately before use. The final concentration of the organic solvent (like DMSO) should be kept low (typically <0.5%) to avoid affecting the experimental system.

  • Stability Considerations: The stability of a compound can differ significantly between solvents. For instance, some compounds are more stable in ethanol or methanol compared to aqueous solutions.[1] A preliminary stability test in the chosen solvent system is highly recommended.

Q2: How does pH affect the stability of quinone-related compounds like this compound?

A2: The stability of quinone and quinolone antibiotics is often pH-dependent. Generally, these compounds can be susceptible to degradation under alkaline conditions.[2] Hydrolysis of key functional groups can occur at both acidic and alkaline pH, leading to a loss of activity.

To determine the optimal pH for this compound, a pH-rate profile study should be conducted. This involves incubating solutions of the compound in buffers spanning a wide pH range (e.g., pH 2 to 10) and monitoring the concentration of the intact compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]

Q3: What are the typical experimental conditions for a forced degradation study?

A3: Forced degradation (or stress testing) is essential for understanding the degradation pathways of a new compound and for developing a stability-indicating analytical method.[3][4] The goal is to induce a modest level of degradation (typically 10-30%) to identify potential degradation products.[5] The following table summarizes common stress conditions based on regulatory guidelines.[3][5]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C).To investigate susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature. Quinolone-related compounds can be very sensitive, so milder conditions (e.g., 0.01 M NaOH) may be needed.[6][7]To assess stability in alkaline conditions, a common degradation pathway for many drugs.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.To determine susceptibility to oxidative degradation.
Thermal Degradation Heating the solid compound or a solution at elevated temperatures (e.g., 60-105°C).[5]To evaluate the intrinsic thermal stability.
Photostability Exposing the solid compound or a solution to a controlled source of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[5][6]To assess degradation upon exposure to light. Quinolones are often light-sensitive.[2]

Note: The duration of exposure and the strength of the stress agent should be adjusted based on the lability of the compound.

Q4: How do we develop an analytical method to monitor the stability of this compound?

A4: A stability-indicating analytical method is one that can distinguish the intact drug from its degradation products.[3][8] HPLC with UV detection is the most common technique for this purpose.[9][10]

Key Steps for Method Development:

  • Column and Mobile Phase Selection: Reversed-phase HPLC (e.g., using a C18 column) is a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (with controlled pH) and an organic solvent like acetonitrile or methanol. Gradient elution is often necessary to separate the parent compound from various degradation products.[9]

  • Forced Degradation: Generate degraded samples using the stress conditions described in Q3.

  • Method Optimization: Inject the stressed samples into the HPLC system. The goal is to optimize the mobile phase composition, gradient, and other parameters to achieve baseline separation between the peak for the intact this compound and all peaks corresponding to degradation products.[3]

  • Method Validation: Once optimized, the method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[8]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation of this compound in aqueous buffer. The compound has low aqueous solubility, or the buffer pH is at or near the compound's isoelectric point.Check the solubility at different pH values. Consider adding a small percentage of a co-solvent (e.g., ethanol, PEG) if compatible with the experiment. Prepare fresh dilutions from a concentrated stock immediately before use.
Rapid loss of compound in stock solution. The compound is unstable in the chosen solvent (e.g., DMSO) or is sensitive to freeze-thaw cycles.Prepare smaller, single-use aliquots of the stock solution. Store at -80°C. Evaluate stability in alternative solvents like anhydrous ethanol.
HPLC analysis shows multiple peaks even in the control sample. The initial sample may be impure, or the compound is degrading rapidly in the HPLC mobile phase or sample diluent.Verify the purity of the starting material. Ensure the sample diluent is compatible with the compound and does not promote degradation. Check for on-column degradation by altering chromatographic conditions (e.g., mobile phase pH).
No degradation is observed under stress conditions. The stress conditions are too mild, or the exposure time is too short. The compound is highly stable.Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of the experiment. While high stability is a good property, ensuring the analytical method is truly stability-indicating requires generating some degradation.

Experimental Protocols

Protocol 1: General Workflow for Stability Assessment

This protocol outlines the overall strategy for assessing the stability of a new compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation & Stability Study A 1. Procure Compound (this compound) B 2. Initial Solubility Screening A->B C 3. Develop Preliminary Analytical Method (HPLC) B->C D 4. Perform Forced Degradation (Acid, Base, Heat, Light, Oxidation) C->D E 5. Analyze Stressed Samples with HPLC D->E F 6. Optimize & Validate Stability-Indicating Method E->F G 7. Is Peak Purity Confirmed? (e.g., with DAD/MS) F->G G->F No, Re-optimize H 8. Conduct Formal Stability Study (Defined Solvents, pH, Temp.) G->H Yes I 9. Analyze Data & Determine Shelf-life / Optimal Conditions H->I

Caption: General workflow for stability testing of a new compound.

Protocol 2: pH-Rate Profile Study
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis, ensuring the organic solvent concentration is minimal (<1%).

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 37°C or 50°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench any further degradation if necessary (e.g., by neutralizing the pH or freezing).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining intact this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the observed degradation rate constant (k). Finally, plot the log(k) values against pH to generate the pH-rate profile, which will show the pH of maximum stability.

References

Technical Support Center: Troubleshooting Sakyomicin A Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sakyomicin A bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the experimental workflow. While this compound is a known antibiotic, detailed information regarding its specific molecular targets and mechanism of action in various contexts, including cancer, is not extensively documented in publicly available literature. Therefore, this guide combines general best practices for troubleshooting bioactivity assays of novel compounds with what is known about related classes of molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected or no bioactivity with this compound in our cell-based assay. What are the potential causes?

A1: Low bioactivity of this compound can stem from several factors, ranging from compound integrity to assay conditions. Here are the primary areas to investigate:

  • Compound Stability and Solubility: this compound, like many natural products, may have limited stability and solubility in aqueous solutions.[1] Ensure the compound is properly dissolved and has not precipitated out of solution.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to the mechanism of action of this compound.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation time, cell density, or detection method, can lead to weak or no signal.[2][3]

  • Reagent Quality: Degradation of assay reagents, including this compound itself, can significantly impact results.

Q2: How can we improve the solubility of this compound for our experiments?

A2: Improving solubility is crucial for obtaining reliable results. Consider the following:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[4][5][6] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.

  • Vortexing and Sonication: Gentle vortexing or sonication can aid in dissolving the compound.

  • Fresh Preparations: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.

Q3: What are the critical parameters to optimize for a cell viability assay with this compound?

A3: Optimization is key to a successful cell viability assay. The following parameters should be carefully considered:

  • Cell Seeding Density: The optimal cell number per well varies between cell lines. A cell density that allows for logarithmic growth throughout the experiment is ideal.

  • Incubation Time: The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.

  • Concentration Range: Test a broad range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A logarithmic dilution series is recommended.

Q4: Our results show high variability between replicates. How can we minimize this?

A4: High variability can obscure real effects. To improve reproducibility:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.

  • Cell Seeding: Achieve a uniform single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.

  • Edge Effects: Minimize "edge effects" in microplates by not using the outer wells or by filling them with sterile PBS or media.

  • Master Mixes: Prepare master mixes of reagents (e.g., media with this compound) to add to the wells, rather than adding small volumes of individual components to each well.

Troubleshooting Low Bioactivity: A Step-by-Step Guide

If you are experiencing low bioactivity, follow this logical troubleshooting workflow.

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_assay Assay Setup cluster_cell Cellular Factors start Low or No Bioactivity Observed compound Check this compound Integrity start->compound assay_setup Review Assay Setup compound->assay_setup Compound OK solubility Confirm Solubility (visual inspection for precipitate) compound->solubility cell_health Verify Cell Health and Density assay_setup->cell_health Setup OK reagents Test Reagent Activity (positive/negative controls) assay_setup->reagents data_analysis Re-evaluate Data Analysis cell_health->data_analysis Cells OK contamination Check for Contamination (mycoplasma, bacteria) cell_health->contamination conclusion Systematic Optimization Required data_analysis->conclusion Analysis OK stability Check Stability (use fresh stock, proper storage) solubility->stability concentration Verify Concentration (check calculations, dilutions) stability->concentration protocol Check Protocol Parameters (incubation time, plate type) reagents->protocol detection Validate Detection Method (instrument settings, signal window) protocol->detection passage Verify Cell Passage Number (avoid high passage) contamination->passage density Optimize Seeding Density passage->density

Fig. 1: Troubleshooting workflow for low this compound bioactivity.

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following tables present illustrative data that researchers might generate during an optimization process.

Table 1: Illustrative IC50 Values of a Hypothetical Compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast485.2
A549Lung4812.8
HCT116Colon488.5
PC-3Prostate48> 50

Table 2: Example Optimization of Cell Seeding Density for an MTT Assay

Cell LineSeeding Density (cells/well)Absorbance (570 nm) - ControlSignal-to-Background
MCF-72,5000.88
MCF-75,0001.515
MCF-710,0002.525

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing cell viability, which should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate for the desired period (e.g., 48 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[7]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate (e.g., 48h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Fig. 2: Workflow for a typical MTT cell viability assay.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not well-defined, compounds with similar structures or antibiotic/antitumor activities often impact common cellular processes. Researchers might investigate pathways related to cell cycle control, apoptosis, and cellular stress responses.

Putative_Signaling_Pathway cluster_cell Cellular Processes Sakyomicin_A This compound Cell_Cycle Cell Cycle Arrest Sakyomicin_A->Cell_Cycle Inhibition of CDKs? Apoptosis Induction of Apoptosis Sakyomicin_A->Apoptosis Activation of Caspases? Stress_Response Cellular Stress Response Sakyomicin_A->Stress_Response Generation of ROS? Cell_Cycle->Apoptosis Stress_Response->Apoptosis

Fig. 3: Hypothetical signaling pathways potentially affected by this compound.

This technical support guide provides a framework for troubleshooting low bioactivity in this compound assays. Given the limited specific information on this compound, a systematic approach to assay optimization and validation is critical for generating reliable and reproducible data.

References

Minimizing the loss of Sakyomicin A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Sakyomicin A during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound that are relevant to its extraction?

This compound is a member of the angucycline class of antibiotics.[1][2] These compounds are polycyclic aromatic polyketides characterized by a benz[a]anthracene skeleton.[1][3] While specific data for this compound is limited in publicly available literature, the general properties of angucyclines suggest they can be prone to degradation under certain conditions, particularly at high pH.[4]

Q2: Which solvents are recommended for the extraction of this compound from fermentation broth?

For angucycline antibiotics produced by Streptomyces, common extraction solvents include ethyl acetate, methanol, and ethanol.[5][6] The choice of solvent will depend on the specific fermentation medium and the desired purity of the initial extract. It is advisable to perform small-scale pilot extractions with different solvents to determine the optimal choice for your specific conditions.

Q3: How can I optimize the recovery of this compound from the Streptomyces mycelium?

A significant portion of this compound may be retained within the mycelial biomass. To improve recovery, ultrasonic-assisted extraction can be employed.[6] This technique uses sound waves to disrupt the cell walls and enhance the release of the compound into the solvent. The efficiency of this method can be influenced by the solvent choice, temperature, and duration of sonication.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low Extraction Yield Incomplete cell lysis: this compound may be retained within the Streptomyces mycelia.- Employ mechanical cell disruption methods such as sonication or bead beating after initial solvent extraction.[6]- Consider enzymatic lysis of the mycelia prior to solvent extraction.
Suboptimal solvent selection: The chosen solvent may not be efficiently extracting this compound.- Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform, methanol).- Perform a sequential extraction with solvents of increasing polarity.
Degradation of this compound: The compound may be unstable under the extraction conditions.- Control the pH of the extraction mixture; angucyclines can be unstable at high pH.[4] Maintain a neutral or slightly acidic pH if possible.- Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature.- Protect the sample from light, as some antibiotics are light-sensitive.
Poor Purity of Extract Co-extraction of impurities: The solvent may be extracting a wide range of other metabolites from the fermentation broth.- Optimize the solvent system. A less polar solvent might selectively extract this compound.- Employ a multi-step extraction process, such as a liquid-liquid extraction, to partition this compound away from impurities.- Consider a solid-phase extraction (SPE) clean-up step after the initial extraction.
Emulsion Formation during Liquid-Liquid Extraction High concentration of surfactants or lipids: Components of the fermentation medium can cause emulsions.- Centrifuge the mixture at a low speed to help break the emulsion.- Add a small amount of a saturated salt solution (brine) to increase the polarity of the aqueous phase.- If the emulsion persists, consider filtering the mixture through a bed of celite.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound from Fermentation Broth

This protocol provides a general procedure for extracting this compound from the liquid fraction of a Streptomyces fermentation culture.

Materials:

  • Streptomyces fermentation broth

  • Ethyl acetate (or other suitable organic solvent)

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Separate the mycelia from the fermentation broth by centrifugation or filtration.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic phase containing this compound should be the upper layer.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Ultrasonic-Assisted Extraction from Mycelium

This protocol is designed to extract this compound retained within the Streptomyces mycelia.

Materials:

  • Streptomyces mycelial pellet

  • Methanol (or other suitable organic solvent)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

Procedure:

  • To the mycelial pellet, add a volume of methanol sufficient to create a slurry (e.g., 10 mL of solvent per gram of wet mycelia).

  • Place the sample in an ultrasonic bath or use a probe sonicator.

  • Sonicate for 15-30 minutes. If using a probe sonicator, use short bursts and keep the sample on ice to prevent overheating.

  • After sonication, centrifuge the mixture to pellet the cell debris.

  • Carefully decant the supernatant containing the extracted this compound.

  • Repeat the extraction of the pellet with fresh methanol to ensure complete recovery.

  • Combine the supernatants and proceed with purification or analysis.

Stability and Solubility Determination

Table 1: this compound Stability Profile (Hypothetical Data)
Condition Parameter Result
pH pH 3.0 - 9.0Stable[7]
pH < 3.0 or > 9.0Potential for degradation[7]
Temperature 4°C (short-term storage)Stable[7]
> 50°CIncreased rate of degradation[7][8][9]
Light Exposure to UV or ambient lightPotential for degradation
Table 2: this compound Solubility Profile (Hypothetical Data)
Solvent Solubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
Ethyl AcetateSoluble
DichloromethaneModerately soluble
HexaneInsoluble
Dimethyl Sulfoxide (DMSO)Highly soluble[10][11]
Dimethylformamide (DMF)Highly soluble[10]

Visual Guides

Diagram 1: General Workflow for this compound Extraction

ExtractionWorkflow Fermentation Streptomyces Fermentation Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->LLE UAE Ultrasonic-Assisted Extraction (e.g., with Methanol) Mycelium->UAE CrudeExtract1 Crude this compound Extract (from Supernatant) LLE->CrudeExtract1 CrudeExtract2 Crude this compound Extract (from Mycelium) UAE->CrudeExtract2 Combine Combine Extracts CrudeExtract1->Combine CrudeExtract2->Combine Purification Purification (e.g., Chromatography) Combine->Purification PureSakyomicinA Pure this compound Purification->PureSakyomicinA TroubleshootingYield LowYield Low Extraction Yield CheckLysis Incomplete Cell Lysis? LowYield->CheckLysis CheckSolvent Suboptimal Solvent? LowYield->CheckSolvent CheckDegradation Compound Degradation? LowYield->CheckDegradation OptimizeLysis Optimize Lysis: - Sonication - Bead Beating - Enzymatic Lysis CheckLysis->OptimizeLysis Yes OptimizeSolvent Optimize Solvent: - Test different polarities - Sequential extraction CheckSolvent->OptimizeSolvent Yes ControlConditions Control Conditions: - Adjust pH - Lower temperature - Protect from light CheckDegradation->ControlConditions Yes

References

Addressing batch-to-batch variability in Sakyomicin A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address and mitigate batch-to-batch variability in Sakyomicin A production. The information is presented in a question-and-answer format to directly address specific issues encountered during fermentation, extraction, and analysis.

Troubleshooting Guide

Problem 1: Low or No Production of this compound

Q: My Nocardia sp. M-53 culture is growing well, but I'm detecting little to no this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no production of this compound, despite good cell growth, is a common issue in secondary metabolite fermentation. This often indicates that the culture conditions are favorable for primary metabolism (growth) but not for triggering the biosynthesis of this compound. Here’s a systematic approach to troubleshoot this issue:

1. Inoculum Quality and Age:

  • Potential Cause: An old or poor-quality inoculum can lead to a long lag phase and inefficient initiation of secondary metabolism.

  • Troubleshooting Steps:

    • Use a fresh, actively growing seed culture.

    • Standardize the inoculum age and size. A common starting point is a 10% (v/v) inoculum from a 48-72 hour old seed culture.

    • Ensure the seed culture medium is appropriate for promoting vigorous growth.

2. Media Composition:

  • Potential Cause: The balance of carbon and nitrogen sources is critical for inducing secondary metabolite production. Easily metabolized sources may repress the this compound biosynthetic gene cluster.

  • Troubleshooting Steps:

    • Carbon Source: Experiment with different carbon sources. While glucose supports good growth, complex carbohydrates or alternative sugars might be more effective for production. A study on the related genus Streptomyces showed that glycerol can be a superior carbon source for antimicrobial metabolite production.[1]

    • Nitrogen Source: The type and concentration of the nitrogen source can significantly impact production. Peptone and yeast extract are commonly used.[1] Vary the concentrations to find the optimal C:N ratio.

    • Phosphate: Phosphate concentration is a known regulator of secondary metabolism in actinomycetes. High phosphate levels can be repressive. Ensure your medium has an optimal phosphate concentration.

    • Trace Elements: Ensure the medium is supplemented with essential trace elements, as these are often cofactors for biosynthetic enzymes.

3. Fermentation Parameters:

  • Potential Cause: Suboptimal pH, temperature, or aeration can inhibit the enzymatic reactions in the this compound biosynthetic pathway.

  • Troubleshooting Steps:

    • pH: The optimal pH for secondary metabolite production in actinomycetes is often neutral to slightly alkaline (pH 7.0-8.0).[2][3] Monitor and control the pH throughout the fermentation.

    • Temperature: While growth may occur over a range of temperatures, the optimal temperature for secondary metabolite production is often narrower. For many Nocardia and Streptomyces species, this is typically between 28-37°C.[2][3]

    • Aeration and Agitation: Adequate dissolved oxygen is crucial for the biosynthesis of many secondary metabolites. Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the cells. Agitation rates of 150-200 rpm are often used in shake flask cultures.[2][4]

4. Fermentation Duration:

  • Potential Cause: this compound is a secondary metabolite, meaning its production typically begins during the late exponential or stationary phase of growth.[1]

  • Troubleshooting Steps:

    • Extend the fermentation time and sample at different time points (e.g., every 24 hours) to determine the optimal harvest time. Production of similar antibiotics has been observed to peak after 7 days of incubation.[2][3]

Problem 2: Inconsistent this compound Yields Between Batches

Q: I'm observing significant variability in this compound yield from one batch to another, even when I try to keep the conditions the same. How can I improve consistency?

A: Batch-to-batch variability is a major challenge in fermentation processes.[5][6] A data-centric and systematic approach is key to identifying and controlling the sources of variation.

1. Raw Material Variability:

  • Potential Cause: Inconsistent quality of media components (e.g., yeast extract, peptone) is a common source of variability.

  • Troubleshooting Steps:

    • Source media components from a reliable supplier and use the same lot for a series of experiments.

    • Characterize critical raw materials if possible.

    • Consider using a chemically defined medium to reduce variability, although this may require more extensive optimization to achieve high yields.

2. Inoculum Standardization:

  • Potential Cause: Variations in the physiological state of the inoculum can lead to inconsistent fermentation performance.

  • Troubleshooting Steps:

    • Implement a strict protocol for inoculum preparation, including the age, cell density, and volume of the seed culture.

    • Use a two-stage inoculum development process to ensure a robust and consistent starting culture.

3. Precise Control of Fermentation Parameters:

  • Potential Cause: Even small variations in pH, temperature, and dissolved oxygen can have a significant impact on the final yield.

  • Troubleshooting Steps:

    • Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen.

    • Calibrate probes and sensors regularly.

    • Maintain detailed batch records to track all process parameters.

4. Genetic Instability of the Producing Strain:

  • Potential Cause: High-producing strains can sometimes be genetically unstable, leading to a decline in productivity over time.

  • Troubleshooting Steps:

    • Implement a cell banking system (e.g., cryopreservation in glycerol) to maintain a consistent stock of the high-producing strain.

    • Periodically re-isolate single colonies and screen for high producers to ensure the purity and productivity of the culture.

Problem 3: Difficulty in Extracting and Purifying this compound

Q: I'm having trouble with the extraction and purification of this compound, leading to low recovery and impure samples. What are the best practices?

A: this compound is a quinone-type antibiotic and its extraction and purification require specific methodologies. The original isolation was achieved using a combination of column chromatography techniques.[2]

1. Extraction from Fermentation Broth:

  • Recommended Method:

    • Separate the mycelium from the broth by centrifugation or filtration.

    • This compound is likely present in both the mycelium and the broth. Extract the mycelium with an organic solvent like ethyl acetate or acetone.

    • For the broth, use liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate at an appropriate pH. The optimal pH for extraction will depend on the pKa of this compound.

    • Alternatively, the broth can be passed through a resin column (e.g., XAD-2) to adsorb the compound, which is then eluted with a solvent like methanol or acetone.[2]

2. Purification:

  • Recommended Method:

    • Silica Gel Chromatography: This is a standard technique for separating compounds based on polarity. A gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) can be used to elute this compound.[2]

    • Sephadex LH-20 Chromatography: This is an effective method for size-exclusion chromatography in organic solvents and is well-suited for purifying natural products like this compound.[2]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is a powerful tool for final purification and for analyzing the purity of the isolated compound.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound? A1: this compound is produced by Nocardia sp. strain M-53, a soil isolate.[2]

Q2: What is the chemical nature of this compound? A2: this compound is a quinone-type antibiotic belonging to the angucycline class of aromatic polyketides.[2][4]

Q3: What is the proposed biosynthetic pathway for this compound? A3: As an angucycline, this compound is synthesized by a type II polyketide synthase (PKS) pathway. The general pathway involves the condensation of acetyl-CoA with multiple malonyl-CoA units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to form the characteristic benz[a]anthracene core of angucyclines.

Q4: What are the key regulatory factors in angucycline biosynthesis? A4: The biosynthesis of angucyclines is tightly regulated. Key factors include:

  • Carbon and Nitrogen Metabolism: The availability and type of carbon and nitrogen sources are critical.

  • Phosphate Concentration: High levels of phosphate can repress biosynthesis.

  • Pathway-Specific Regulators: The biosynthetic gene clusters for angucyclines often contain regulatory genes that control the expression of the biosynthetic enzymes.

Q5: What analytical methods are suitable for the quantification of this compound? A5: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and reliable method for quantifying quinone-type antibiotics. For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Data Presentation

Table 1: Key Fermentation Parameters for Nocardia and Related Actinomycetes

ParameterRecommended RangeReference
Temperature28 - 37 °C[2][3]
pH7.0 - 8.0[2][3]
Agitation150 - 200 rpm[2][4]
Incubation Time7 - 14 days[2][3]
Inoculum Size10% (v/v)[1]

Table 2: Media Components for Optimization of Secondary Metabolite Production

ComponentExample Concentration/TypePotential ImpactReference
Carbon SourceGlucose, Glycerol, StarchGrowth and induction of biosynthesis[1]
Nitrogen SourcePeptone, Yeast Extract, Soybean MealC:N ratio is critical for production[1][2]
PhosphateK2HPO4, KH2PO4High concentrations can be repressive-
Trace ElementsMgSO4, FeSO4, ZnSO4Enzyme cofactors-

Experimental Protocols

Protocol 1: Baseline Fermentation for this compound Production
  • Inoculum Preparation:

    • Inoculate a loopful of Nocardia sp. M-53 from a fresh agar plate into 50 mL of seed medium (e.g., Tryptic Soy Broth) in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate 100 mL of production medium in a 500 mL flask with 10 mL of the seed culture.

    • Production Medium (Baseline): (g/L) Soluble Starch 20, Glucose 10, Yeast Extract 5, Peptone 5, K2HPO4 1, MgSO4·7H2O 0.5, NaCl 3. Adjust to pH 7.2.

    • Incubate at 30°C with shaking at 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically every 24 hours.

    • Extract the whole broth with an equal volume of ethyl acetate.

    • Analyze the extract by HPLC to monitor this compound production.

Protocol 2: HPLC Analysis of this compound
  • Sample Preparation:

    • Evaporate the ethyl acetate extract to dryness.

    • Re-dissolve the residue in a known volume of methanol.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound (likely in the range of 254 nm and 430 nm for quinone compounds).

    • Quantification: Use a standard curve of purified this compound.

Visualizations

Sakyomicin_A_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Chain Type II PKS Benz[a]anthracene Core Benz[a]anthracene Core Polyketide Chain->Benz[a]anthracene Core Cyclization & Aromatization This compound This compound Benz[a]anthracene Core->this compound Tailoring Reactions (e.g., Glycosylation, Oxidation) Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Low/Inconsistent this compound Yield Inoculum Check Inoculum Quality Problem->Inoculum Media Optimize Media Composition Problem->Media Fermentation Control Fermentation Parameters Problem->Fermentation Strain Verify Strain Stability Problem->Strain Optimized_Protocol Implement Standardized Protocol Inoculum->Optimized_Protocol Media->Optimized_Protocol Fermentation->Optimized_Protocol Strain->Optimized_Protocol

References

Optimization of Sakyomicin A dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sakyomicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a quinone-type antibiotic, specifically a naphthoquinone. Its biological activity is primarily attributed to its naphthoquinone moiety.[1] The proposed mechanisms of action for naphthoquinones like this compound include the generation of reactive oxygen species (ROS) through redox cycling and the inhibition of cellular enzymes such as topoisomerase.[1][2][3][4] This can lead to DNA damage, apoptosis, and ultimately, cell death.[2][5]

Q2: I am not seeing the expected level of cytotoxicity. What could be the reason?

A2: One of the known characteristics of this compound is its poor membrane transport.[1] This means that its uptake by cells can be limited, leading to lower-than-expected cytotoxicity. You may need to optimize the experimental conditions to facilitate its entry into the cells. Refer to the troubleshooting guide for specific suggestions.

Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?

A3: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This will help in identifying the dose-response curve and the IC50 value (the concentration at which 50% of cell viability is inhibited).

Q4: What solvent should I use to dissolve this compound?

A4: Like many naphthoquinones, this compound is a hydrophobic compound. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.5%.

Q5: How stable is this compound in cell culture medium?

A5: The stability of compounds in cell culture media can vary. It is advisable to prepare fresh dilutions of this compound from a stock solution for each experiment. If long-term incubation is required, it is good practice to assess the stability of the compound under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no cytotoxicity observed 1. Poor cell membrane permeability: this compound has known poor membrane transport.[1]2. Incorrect dosage range: The concentrations tested may be too low.3. Compound precipitation: The compound may have precipitated out of solution.4. Cell line resistance: The chosen cell line may be resistant to the compound's mechanism of action.1. Consider using a permeabilizing agent, but be aware of its own potential toxicity. Alternatively, explore nanoparticle-based delivery systems to improve uptake.2. Test a wider and higher concentration range (e.g., up to 200 µM).3. Visually inspect the culture wells for any precipitate. Ensure the final solvent concentration is low and the compound is fully dissolved in the medium before adding to the cells.4. Test on a panel of different cell lines to identify sensitive ones.
Inconsistent results between experiments 1. Variability in cell health and density: Inconsistent cell seeding can lead to variable results.2. Inconsistent compound preparation: Errors in diluting the stock solution.3. Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the compound.1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.2. Prepare fresh dilutions for each experiment and use calibrated pipettes.3. Avoid using the outer wells of the plate for treatment; instead, fill them with sterile PBS or medium to minimize evaporation.
High background in cytotoxicity assay 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.2. Contamination: Bacterial or fungal contamination in the cell culture.1. Perform a solvent toxicity control to determine the maximum non-toxic concentration. Keep the final solvent concentration below 0.5%.2. Regularly check for contamination and maintain sterile techniques.
Unexpected cell morphology changes 1. Off-target effects: The compound may be affecting other cellular pathways.2. Apoptosis vs. Necrosis: The mode of cell death can influence morphology.1. Investigate potential off-target effects using relevant assays.2. Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) to better understand the mechanism of cell death.

Troubleshooting Decision Tree

TroubleshootingWorkflow start Inconsistent or Unexpected Results check_cytotoxicity Is cytotoxicity lower than expected? start->check_cytotoxicity check_consistency Are results inconsistent between replicates? start->check_consistency no check_concentration Widen concentration range (e.g., up to 200 µM) check_cytotoxicity->check_concentration yes check_cell_seeding Standardize cell seeding protocol. Use cells in log phase. check_consistency->check_cell_seeding yes check_permeability Address poor membrane permeability? (e.g., permeabilizing agent, nanoparticle delivery) check_concentration->check_permeability check_solubility Check for compound precipitation. Ensure proper dissolution. check_permeability->check_solubility test_other_cells Test on different cell lines check_solubility->test_other_cells end_low_cyto Re-evaluate cytotoxicity test_other_cells->end_low_cyto check_dilution Prepare fresh dilutions for each experiment. Verify pipette calibration. check_cell_seeding->check_dilution avoid_edge_effects Avoid using outer wells of plates. Fill with sterile PBS. check_dilution->avoid_edge_effects end_inconsistent Improved consistency avoid_edge_effects->end_inconsistent

Caption: Troubleshooting workflow for this compound experiments.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h exposure
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HeLaCervical Cancer18.9
DU145Prostate Cancer25.8
Table 2: Sample Dose-Response Data for this compound on MCF-7 Cells (48h)
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
192.3 ± 5.1
575.6 ± 6.2
1060.1 ± 4.8
2045.3 ± 3.9
5021.7 ± 2.5
1008.9 ± 1.8

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (commercially available)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired time period.

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the controls.

Visualizations

Proposed Mechanism of Action for this compound

SakyomicinA_MoA cluster_cell Cancer Cell sakyomicin_a This compound ros Reactive Oxygen Species (ROS) Generation sakyomicin_a->ros enzyme_inhibition Enzyme Inhibition (e.g., Topoisomerase) sakyomicin_a->enzyme_inhibition dna_damage DNA Damage ros->dna_damage enzyme_inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death DosageOptimizationWorkflow start Start: Prepare this compound Stock Solution (in DMSO) dilution Prepare Serial Dilutions in Culture Medium start->dilution treatment Treat Cells with this compound Dilutions dilution->treatment cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate Cells for 24h cell_seeding->incubation_24h incubation_24h->treatment incubation_treatment Incubate for Desired Time Points (24h, 48h, 72h) treatment->incubation_treatment cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubation_treatment->cytotoxicity_assay data_acquisition Measure Absorbance with Plate Reader cytotoxicity_assay->data_acquisition data_analysis Analyze Data: Calculate % Viability and IC50 data_acquisition->data_analysis end End: Determine Optimal Dosage Range data_analysis->end

References

Validation & Comparative

Validating the Antibacterial Potential of Synthetic Sakyomicin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antibacterial activity of synthetic Sakyomicin A. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this document leverages experimental data from structurally related quinone and angucycline antibiotics to establish a validated framework for its potential efficacy. The information presented herein is intended to guide future research and development of synthetic this compound as a novel antibacterial agent.

Introduction to this compound

This compound is a quinone-type antibiotic belonging to the angucycline class of natural products.[1] Originally isolated from a strain of Nocardia, it has demonstrated activity against Gram-positive bacteria.[1] The complex structure of this compound presents a compelling target for total synthesis, offering the potential for analog development with improved therapeutic properties. This guide explores the expected antibacterial profile of a synthetic this compound by comparing it with the established activities of other quinone and angucycline antibiotics.

Comparative Antibacterial Activity

AntibioticClassTarget BacteriaMIC Range (µg/mL)Reference
Ciprofloxacin FluoroquinoloneEscherichia coli0.004 - 1[2][3]
Staphylococcus aureus0.12 - 2[2][3]
Pseudomonas aeruginosa0.06 - 4[2][3]
Levofloxacin FluoroquinoloneStreptococcus pneumoniae0.5 - 2[2][3]
Haemophilus influenzae0.015 - 0.5[2][3]
Urdamycin A AngucyclineBacillus subtilis1.56[4]
Staphylococcus aureus3.13[4]
Saquayamycin A AngucyclineBacillus subtilis0.1[5]
Staphylococcus aureus0.2[5]
Shikonin NaphthoquinoneMethicillin-resistant Staphylococcus aureus (MRSA)7.8 - 31.2[6]

Experimental Protocols

To validate the antibacterial activity of a newly synthesized batch of this compound, the following experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is recommended.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standard and widely accepted procedure.

1. Materials:

  • Synthetic this compound

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle solvent for this compound)

2. Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.

    • Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

    • Prepare similar dilutions for the positive control antibiotic.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted antibiotics and controls.

    • Include a growth control well (bacteria and CAMHB only) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizations

Experimental Workflow for Antibacterial Activity Validation

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis sakyomicin Synthetic this compound dilution Serial Dilution sakyomicin->dilution bacteria Bacterial Strains inoculation Inoculation bacteria->inoculation media Growth Media media->dilution media->inoculation dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination comparison Comparison with Alternatives mic_determination->comparison mechanism_of_action cluster_bacterium Bacterial Cell sakyomicin_a This compound dna_gyrase DNA Gyrase (Topoisomerase II) sakyomicin_a->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV sakyomicin_a->topoisomerase_iv Inhibits replication DNA Replication dna_gyrase->replication Enables topoisomerase_iv->replication Enables dna Bacterial DNA dna->replication cell_death Cell Death replication->cell_death Inhibition leads to

References

A Comparative Analysis of Sakyomicin A and Other Angucycline Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angucycline antibiotics, a major class of polyketides produced primarily by Streptomyces species, are renowned for their diverse chemical structures and wide-ranging biological activities. This guide provides a comparative overview of Sakyomicin A and other notable angucycline antibiotics, focusing on their antibacterial and cytotoxic properties. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative performance and mechanisms of action.

Executive Summary

This compound, a quinone-type antibiotic derived from a Nocardia species, demonstrates activity against Gram-positive bacteria.[1] Its biological function is intrinsically linked to its naphthoquinone moiety.[2] Other prominent angucyclines, such as the Saquayamycins and Urdamycins, exhibit potent antibacterial and anticancer activities. For instance, Saquayamycins are effective against Gram-positive bacteria and show significant cytotoxicity against various cancer cell lines, with Saquayamycin B demonstrating particularly high potency.[1][3] The anticancer mechanism of some angucyclines, like Saquayamycin B1, involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.

This guide presents available quantitative data on the bioactivity of these compounds, details the experimental protocols for key assays, and visualizes the proposed signaling pathways and experimental workflows.

Data Presentation: A Comparative Look at Bioactivity

Quantitative data on the minimum inhibitory concentrations (MIC) against bacteria and the half-maximal inhibitory concentrations (IC50) against cancer cell lines are crucial for comparing the potency of these antibiotics. The following tables summarize the available data for this compound and other selected angucyclines. It is important to note that direct comparative data from single studies is scarce, and variations in experimental conditions can influence results.

Table 1: Antibacterial Activity of Angucycline Antibiotics (MIC in µg/mL)

AntibioticBacillus subtilisStaphylococcus aureusMicrococcus luteus
This compound Active[1]Active[1]Active[1]
Urdamycin A ---
Saquayamycin A Active[3]Active[3]-
Saquayamycin C Active[3]Active[3]-

Note: Specific MIC values for this compound and Urdamycin A against these strains were not available in the searched literature. "Active" indicates reported activity without specific quantitative data.

Table 2: Cytotoxic Activity of Angucycline Antibiotics (GI50/IC50 in µM)

AntibioticPC-3 (Prostate Cancer)H460 (Lung Cancer)L5178Y (Murine Lymphosarcoma)
This compound --Less cytotoxic than juglone[2]
Saquayamycin A --Active[3]
Saquayamycin B 0.0075[1]3.9[1]Active[3]
Saquayamycin H -3.3[1]-
Saquayamycin J Active[1]--
Saquayamycin K Active[1]--

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are used to measure cytotoxicity. A lower value indicates higher potency. Dashes indicate no available data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a commonly used technique.

Workflow for MIC Determination

MIC_Workflow Broth Microdilution MIC Assay Workflow prep Prepare Bacterial Inoculum serial_dilution Serial Dilution of Antibiotic prep->serial_dilution inoculation Inoculate Microplate Wells serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for determining Minimum Inhibitory Concentration.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum density.

  • Serial Dilution of the Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria with no antibiotic) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with Angucycline cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate to allow formazan formation mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance Read Absorbance at ~570nm solubilization->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Saquayamycin B1 inhibits the PI3K/AKT signaling pathway.

The inhibition of PI3K by Saquayamycin B1 prevents the phosphorylation and activation of AKT. This, in turn, disrupts downstream signaling that would normally promote cell survival and proliferation, ultimately leading to apoptosis in cancer cells.

Proposed General Mechanism of Action for this compound

While the specific signaling pathway for this compound has not been fully elucidated, its biological activity is known to be dependent on its naphthoquinone moiety. [2]Naphthoquinones are known to generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.

SakyomicinA_MoA Proposed Mechanism of Action of this compound SakyomicinA This compound (Naphthoquinone Moiety) ROS Reactive Oxygen Species (ROS) SakyomicinA->ROS Generates CellularDamage Cellular Damage (e.g., DNA, proteins) ROS->CellularDamage Induces Apoptosis Apoptosis CellularDamage->Apoptosis Triggers

Caption: Proposed mechanism of action for this compound.

This proposed mechanism suggests that this compound exerts its cytotoxic effects through the generation of ROS, leading to oxidative stress and subsequent apoptosis. Further research is needed to identify the specific molecular targets and signaling pathways involved.

Conclusion

This compound and other angucycline antibiotics represent a promising class of natural products with significant therapeutic potential. While this compound has demonstrated antibacterial activity, its full potential and comparative efficacy against other angucyclines remain to be thoroughly investigated. The potent anticancer activities of compounds like Saquayamycin B, coupled with an understanding of their mechanism of action, provide a strong foundation for future drug development efforts. Further head-to-head comparative studies are essential to delineate the structure-activity relationships within the angucycline class and to identify lead candidates for clinical development.

References

A Head-to-Head Comparison of Sakyomicin A with Known Antibiotics for Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of Sakyomicin A, a quinone-based antibiotic, against established clinical agents Vancomycin and Linezolid. This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antibacterial therapeutics. While specific minimum inhibitory concentration (MIC) data for this compound is not publicly available, this comparison leverages data from structurally similar 1,4-naphthoquinone compounds to provide a substantive overview of its potential efficacy.

Executive Summary

This compound, a member of the quinone antibiotic family, demonstrates activity primarily against Gram-positive bacteria. Its mechanism of action, centered on the naphthoquinone moiety, offers a distinct approach to bacterial inhibition compared to the glycopeptide and oxazolidinone classes represented by Vancomycin and Linezolid, respectively. This guide presents available antibacterial data, outlines key experimental protocols for antibiotic evaluation, and visualizes the mechanisms of action and experimental workflows.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the in vitro activity of the antibiotic classes against key Gram-positive pathogens. The data for this compound is represented by the range of reported MICs for various 1,4-naphthoquinone derivatives against these organisms, providing a reasonable estimation of its potential activity.

Antibiotic ClassCompound(s)Mechanism of ActionAntibacterial SpectrumStaphylococcus aureus (MIC Range in µg/mL)Bacillus subtilis (MIC Range in µg/mL)Enterococcus faecalis (MIC Range in µg/mL)
Quinone This compound (represented by 1,4-naphthoquinones)Inhibition of cellular respiration and generation of reactive oxygen speciesGram-positive bacteria[1][2][3][4]15.6 - 125[1][2][3]Data Not Available6.25 - 12.5[5]
Glycopeptide VancomycinInhibition of peptidoglycan synthesisGram-positive bacteria1 - 4[6]4[7]1 - 8[8]
Oxazolidinone LinezolidInhibition of protein synthesisGram-positive bacteria0.5 - 4Data Not Available1 - 4[5]

Mechanism of Action: A Visual Representation

The antibacterial effect of quinone antibiotics like this compound is multifaceted. The naphthoquinone core is believed to interfere with bacterial respiration and induce the production of reactive oxygen species (ROS), leading to cellular damage.

Proposed Mechanism of Action for Quinone Antibiotics SakyomicinA This compound (Quinone Antibiotic) BacterialCell Bacterial Cell SakyomicinA->BacterialCell Enters Cell CellularRespiration Cellular Respiration (Electron Transport Chain) SakyomicinA->CellularRespiration Interferes with BacterialCell->CellularRespiration ROS Reactive Oxygen Species (ROS) Production CellularRespiration->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellDamage CellDeath Bacterial Cell Death CellDamage->CellDeath

Proposed Mechanism of Action for Quinone Antibiotics

Experimental Protocols

The determination of an antibiotic's potency is fundamentally based on standardized in vitro tests. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters in this assessment.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of the test antibiotics (this compound, Vancomycin, Linezolid) in an appropriate solvent.

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) in a suitable broth medium to achieve a logarithmic growth phase. Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AntibioticStock Prepare Antibiotic Stock Solutions SerialDilution Perform 2-fold Serial Dilution in 96-well Plate AntibioticStock->SerialDilution BacterialCulture Culture Bacteria to Log Phase McFarland Adjust to 0.5 McFarland Standard BacterialCulture->McFarland Inoculation Inoculate Wells with Bacterial Suspension McFarland->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

Experimental Workflow for MIC Determination

Discussion and Future Directions

The available data on 1,4-naphthoquinone derivatives suggest that this compound likely possesses significant antibacterial activity against Gram-positive pathogens.[1][2][3][4] Its distinct mechanism of action, involving the disruption of cellular respiration and induction of oxidative stress, presents a potentially valuable alternative to existing antibiotic classes, particularly in the face of growing resistance to agents like Vancomycin and Linezolid.

However, a definitive comparison requires direct experimental evaluation of this compound. Future studies should focus on determining the precise MIC and MBC values of purified this compound against a broad panel of clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Furthermore, in vivo efficacy and toxicity studies are essential to ascertain its therapeutic potential. The exploration of synergistic effects with other antibiotics could also unveil novel combination therapies to combat multidrug-resistant infections.

References

Unraveling the Enigma of Sakyomicin A: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, understanding the precise mechanism of action of natural products is paramount for their development into effective drugs. This guide provides a comprehensive comparison of the proposed mechanism of action of Sakyomicin A, a quinone-based antibiotic, with other established alternatives. By presenting available experimental data and detailed protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

This compound: A Multi-faceted Antibacterial Agent

This compound, a quinone-type antibiotic isolated from a Nocardia species, has demonstrated notable activity against Gram-positive bacteria. Its biological functions are intrinsically linked to its naphthoquinone moiety, which is a common feature in many bioactive compounds. The proposed mechanisms of action for this compound are threefold: inhibition of reverse transcriptase, interference with NADH oxidation, and cytotoxic activity against cancer cells. This multifaceted activity makes this compound a compound of significant interest for further investigation.

Comparative Analysis of Mechanism of Action

To better understand the therapeutic potential of this compound, its proposed mechanisms are compared with those of well-established drugs in the following categories: quinone-based antibiotics, reverse transcriptase inhibitors, and NADH oxidation inhibitors.

Quantitative Comparison of Bioactivity
Compound Class Compound Name Target/Organism IC50/MIC Citation
Quinone-Based Antibiotic CiprofloxacinStaphylococcus aureusMIC90: 1 mg/L[1]
MoxifloxacinStaphylococcus aureusMIC90: 0.25 mg/L[1]
NadifloxacinStaphylococcus aureusMIC50: 0.177 - 5.52 µg/ml[2]
Reverse Transcriptase Inhibitor AZT (Zidovudine)HIV-1 IIIBIC50: 39.31 nM[3]
NevirapineHIV-1 RTIC50: 0.3 µM[4]
Calanolide AHIV-1 RT-[5]
NADH Oxidation Inhibitor PalmitateBovine heart mitochondrial complex IIC50: 9 µM[6]
VAS2870NADPH oxidase 2 (NOX2)IC50: 1.1 µM[7]

Delving into the Experimental Evidence: Key Methodologies

The confirmation of a compound's mechanism of action relies on robust experimental data. Below are detailed protocols for key experiments relevant to elucidating the bioactivity of this compound and its alternatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of reverse transcriptase, a key enzyme in retroviruses like HIV.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, reverse transcriptase enzyme, and reaction buffer (e.g., Tris-HCl, KCl, MgCl2).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., AZT) to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., cold trichloroacetic acid).

  • Quantification: Precipitate and collect the newly synthesized DNA on a filter mat. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of reverse transcriptase activity compared to a no-inhibitor control and calculate the IC50 value.

NADH Oxidation Assay

This assay determines the effect of a compound on the oxidation of NADH, a crucial process in cellular respiration.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or bovine heart) by differential centrifugation.

  • Reaction Buffer: Prepare a reaction buffer containing a substrate for complex I (e.g., glutamate and malate), ADP, and phosphate.

  • Inhibitor Incubation: Add the test compound (e.g., this compound) at various concentrations to the mitochondrial suspension and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding NADH.

  • Oxygen Consumption Measurement: Monitor the rate of oxygen consumption using a Clark-type oxygen electrode.

  • Data Analysis: Calculate the rate of NADH-dependent oxygen consumption in the presence and absence of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Visualizing the Molecular Pathways and Experimental Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound, a typical experimental workflow for mechanism of action studies, and a comparison of its action with alternative compounds.

SakyomicinA_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SakyomicinA This compound Transport Membrane Transport SakyomicinA->Transport RT Reverse Transcriptase Transport->RT Inhibition NADH_Ox NADH Oxidation Transport->NADH_Ox Interference ROS Reactive Oxygen Species NADH_Ox->ROS Generation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action of this compound.

MOA_Workflow Compound Test Compound (e.g., this compound) Cell_Culture Cell Culture (Bacterial/Cancer) Compound->Cell_Culture Enzyme_Assay Enzymatic Assays Compound->Enzyme_Assay Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity IC50_Det IC50 Determination Cytotoxicity->IC50_Det Pathway_Analysis Signaling Pathway Analysis IC50_Det->Pathway_Analysis RT_Inhibition Reverse Transcriptase Inhibition Assay Enzyme_Assay->RT_Inhibition NADH_Ox_Assay NADH Oxidation Assay Enzyme_Assay->NADH_Ox_Assay Enzyme_IC50 Enzymatic IC50 RT_Inhibition->Enzyme_IC50 NADH_Ox_Assay->Enzyme_IC50 Enzyme_IC50->Pathway_Analysis

Caption: Experimental workflow for mechanism of action confirmation.

MOA_Comparison cluster_sakyomicin This compound cluster_alternatives Alternatives S_RT Reverse Transcriptase Inhibition A_RTI RTIs (e.g., AZT) Target: Reverse Transcriptase S_RT->A_RTI Similar Target S_NADH NADH Oxidation Interference A_NADH_Inhib NADH Oxidation Inhibitors (e.g., Palmitate) Target: Mitochondrial Complex I S_NADH->A_NADH_Inhib Similar Process S_Cyto Cytotoxicity A_Quinolone Quinolone Antibiotics (e.g., Ciprofloxacin) Target: DNA Gyrase/Topoisomerase IV S_Cyto->A_Quinolone Similar Outcome (Cell Death)

Caption: Comparison of this compound's actions with alternatives.

Conclusion

This compound presents a compelling profile as a natural product with multiple potential mechanisms of action. Its ability to inhibit reverse transcriptase and interfere with NADH oxidation, coupled with its cytotoxic effects, suggests a broad therapeutic potential. While further research is required to elucidate the precise signaling pathways and to quantify its potency through determination of IC50 values, this comparative guide provides a foundational understanding for future investigations. The detailed experimental protocols and visual representations of the underlying biological processes are intended to facilitate and inspire continued exploration of this compound and other novel natural products in the drug discovery pipeline.

References

Structure-Activity Relationship of Sakyomicin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sakyomicin A, a quinone-type antibiotic, has demonstrated a range of biological activities, including antibacterial, antifungal, and antitumor effects. A critical aspect of harnessing its therapeutic potential lies in understanding the relationship between its chemical structure and biological function. This guide provides a comparative analysis of Saky-omicin A and its analogs, focusing on their structure-activity relationships (SAR), presenting available quantitative data, detailing relevant experimental protocols, and visualizing key concepts.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is intrinsically linked to its naphthoquinone core. Studies have consistently shown that this moiety is essential for its cytotoxic and antimicrobial properties.[1] The SAR of this compound can be effectively understood by examining its structural relationship with juglone (5-hydroxy-1,4-naphthoquinone), a simpler naphthoquinone that constitutes a key part of the this compound structure.

SAR_Sakyomicin_A Sakyomicin_A This compound Naphthoquinone_Core Naphthoquinone Moiety (Essential for Activity) Sakyomicin_A->Naphthoquinone_Core contains Analogs This compound Analogs Sakyomicin_A->Analogs are modified to produce Juglone Juglone (Active Partial Structure) Naphthoquinone_Core->Juglone exemplified by Activity Biological Activity (Cytotoxicity, Antimicrobial) Naphthoquinone_Core->Activity is critical for Juglone->Activity exhibits Modifications Modifications to Peripheral Groups Analogs->Modifications possess Modifications->Activity modulates

Caption: Key structural elements influencing the biological activity of this compound and its analogs.

Comparative Biological Activity of Naphthoquinone Analogs

Direct comparative data for a wide range of synthetic this compound analogs is limited in publicly available literature. However, by examining the cytotoxicity of juglone and its derivatives against various cancer cell lines, we can infer the SAR principles that likely apply to more complex this compound analogs. The following table summarizes the cytotoxic activity (IC50) of juglone and some of its derivatives against the murine lymphoma L5178Y cell line, which has also been used to test this compound.

CompoundModificationCell LineIC50 (µM)Reference
This compound -Murine Lymphoma L5178Y>100[1]
Juglone -Murine Lymphoma L5178Y3.5[1]
Compound 2 β-carboline moietyMurine Lymphoma L5178Y2.8[2]
Compound 3 β-carboline moietyMurine Lymphoma L5178Y3.1[2]
Compound 4 β-carboline moietyMurine Lymphoma L5178Y4.1[2]
Compound 5 β-carboline moietyMurine Lymphoma L5178Y3.9[2]
Compound 6 β-carboline moietyMurine Lymphoma L5178Y3.5[2]

Note: The significantly lower cytotoxicity of this compound compared to juglone is attributed to its poor membrane transport.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the structure-activity relationship of this compound analogs.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Culture the desired cancer cell line (e.g., murine lymphoma L5178Y) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and a positive control (e.g., doxorubicin). Add the compounds to the wells and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

MTT_Assay_Workflow start Start cell_culture Cell Culture (e.g., L5178Y) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound analogs seeding->treatment incubation Incubate (48h) treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses.

  • Reaction Mixture: Prepare a reaction mixture containing a template/primer (e.g., poly(rA)/oligo(dT)), dNTPs (with one being radiolabeled, e.g., [3H]dTTP), and the reverse transcriptase enzyme in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound analogs to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Termination: Stop the reaction by adding a solution like cold trichloroacetic acid (TCA).

  • Precipitation and Washing: Precipitate the newly synthesized DNA and wash it to remove unincorporated radiolabeled dNTPs.

  • Quantification: Measure the radioactivity of the precipitated DNA using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each analog concentration and determine the IC50 value.

Putative Signaling Pathway

While the precise signaling pathways modulated by this compound and its analogs are not fully elucidated, based on the known mechanisms of other quinone-containing compounds, a plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor involved in inflammation, cell proliferation, and survival.

NFkB_Inhibition_Pathway cluster_nucleus Cell Nucleus Sakyomicin_A_Analog This compound Analog (Putative) IKK IKK Complex Sakyomicin_A_Analog->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Activates Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition leads to

Caption: A putative signaling pathway illustrating the potential inhibition of NF-κB by this compound analogs.

Conclusion

The structure-activity relationship of this compound is centered around its naphthoquinone moiety. While comprehensive SAR data for a wide array of synthetic analogs is not yet available, studies on the related compound juglone provide valuable insights. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs to precisely map the contributions of different structural modifications to their activity. This will be crucial for the development of novel therapeutic agents based on the this compound scaffold.

References

In Vivo Efficacy of Sakyomicin A in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicin A is a nucleoside antibiotic with a structure suggestive of potential antimicrobial and antineoplastic activities. While specific in vivo efficacy studies for this compound are not yet publicly available, this guide provides a comparative framework using data from Zidovudine (AZT), a well-researched nucleoside analog with demonstrated in vivo antibacterial efficacy. This comparison will help researchers design future in vivo studies for this compound and similar compounds by providing established experimental protocols and benchmarks for efficacy.

This guide will focus on the antibacterial properties of nucleoside antibiotics in murine infection models. The data presented for Zidovudine will serve as a reference for predicting the potential efficacy and experimental design for Sakyacomicin A.

Comparative Efficacy of Nucleoside Antibiotics in Murine Infection Models

The following tables summarize the in vivo efficacy of Zidovudine against common Gram-negative pathogens in various murine infection models. These models are relevant for assessing the potential of novel antibiotics like this compound.

Table 1: Efficacy of Zidovudine in a Murine Model of Systemic Escherichia coli Infection

Treatment GroupDose (mg/kg)Administration Route50% Effective Dose (ED50) (mg/kg)Survival Rate (%)Reference
Zidovudine9.6 - 11.8Oral9.6 - 11.850[1][2]
Trimethoprim19.4 - 22.2Oral19.4 - 22.250[1][2]
This compound Data not availableTo be determinedTo be determinedTo be determined

Table 2: Efficacy of Zidovudine in a Murine Model of Ascending Pyelonephritis caused by Escherichia coli

Treatment GroupDose (mg/kg)Administration RouteReduction in Kidney Bacterial CountPrevention of Lethal InfectionReference
Zidovudine50OralYesYes[1][2]
Ampicillin50OralYesYes[1][2]
This compound Data not availableTo be determinedTo be determinedTo be determined

Table 3: Efficacy of Zidovudine in a Murine Model of Urinary Tract Infection caused by Multidrug-Resistant Klebsiella pneumoniae

Treatment GroupDose (mg/kg/day)Administration RouteReduction in Bacterial Counts (Urine, Bladder, Kidney)Increased Survival RateReference
Zidovudine + Nitrofurantoin10 (AZT) + 5 (NIT)IntraperitonealYes60%[3][4][5][6]
Control--No-[3][4][5][6]
This compound Data not availableTo be determinedTo be determinedTo be determined

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are the protocols for the key experiments cited in this guide.

Murine Model of Systemic E. coli Infection
  • Animal Model: Female BALB/c mice are used.[1][2]

  • Infection: Mice are infected intraperitoneally with a lethal dose of E. coli.

  • Treatment: Zidovudine or a comparator drug (e.g., trimethoprim) is administered orally at various doses.[1][2]

  • Efficacy Endpoint: The primary endpoint is the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death.[1][2]

Murine Model of Ascending Pyelonephritis
  • Animal Model: Female mice (e.g., outbred Ssc-CF1 or BALB/c) are used.[1][2][7][8][9][10][11][12]

  • Infection: A bacterial suspension of a uropathogenic E. coli strain is introduced into the bladder via a transurethral catheter to induce an ascending infection of the kidneys.[7][8][9][10][11]

  • Treatment: Test compounds are administered (e.g., orally) 24 hours post-infection and continued for a specified duration.[13]

  • Efficacy Endpoints: Efficacy is determined by the reduction in bacterial colony-forming units (CFUs) in the kidneys and the prevention of mortality.[1][2][7][8]

Murine Model of Urinary Tract Infection by Multidrug-Resistant K. pneumoniae
  • Animal Model: C57BL/6 mice are used.[4][6]

  • Infection: Anesthetized mice are inoculated with a bacterial suspension of multidrug-resistant K. pneumoniae into the bladder via a sterile urinary catheter.[4][6]

  • Treatment: 24 hours post-infection, mice are treated with the test compound(s) (e.g., Zidovudine in combination with another antibiotic) via intraperitoneal injection.[4][6]

  • Efficacy Endpoints: Therapeutic effects are evaluated by measuring the bacterial load in the urine, bladder, and kidneys, as well as by monitoring the survival rate of the infected mice.[3][4][5][6]

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental_Workflow_Pyelonephritis cluster_pre_infection Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Animal_Model Select Female Mice (e.g., BALB/c) Inoculation Transurethral Inoculation of E. coli Animal_Model->Inoculation Bacterial_Culture Culture Uropathogenic E. coli Bacterial_Culture->Inoculation Treatment_Group Administer this compound (Test Group) Inoculation->Treatment_Group Comparator_Group Administer Ampicillin (Comparator Group) Inoculation->Comparator_Group Control_Group Administer Vehicle (Control Group) Inoculation->Control_Group Bacterial_Load Determine Kidney Bacterial Load (CFU) Treatment_Group->Bacterial_Load Survival_Analysis Monitor Survival Rate Treatment_Group->Survival_Analysis Comparator_Group->Bacterial_Load Comparator_Group->Survival_Analysis Control_Group->Bacterial_Load Control_Group->Survival_Analysis

Caption: Experimental workflow for a murine model of ascending pyelonephritis.

Nucleoside_Antibiotic_MoA cluster_entry Bacterial Cell cluster_activation Metabolic Activation cluster_inhibition Inhibition of Macromolecular Synthesis Sakyomicin_A This compound Transport Nucleoside Transporter Sakyomicin_A->Transport Sakyomicin_A_int Intracellular This compound Transport->Sakyomicin_A_int Phosphorylation Host/Bacterial Kinases Sakyomicin_A_int->Phosphorylation Sakyomicin_A_TP This compound Triphosphate Phosphorylation->Sakyomicin_A_TP DNA_Polymerase DNA Polymerase Sakyomicin_A_TP->DNA_Polymerase RNA_Polymerase RNA Polymerase Sakyomicin_A_TP->RNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Transcription Transcription RNA_Polymerase->Transcription

Caption: Putative mechanism of action for a nucleoside antibiotic like this compound.

References

Comparative Cytotoxicity of Sakyomicin A: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the cytotoxic effects of Sakyomicin A on cancer versus normal cells is currently limited by the scarcity of publicly available experimental data. While the compound has been noted for its biological activities, detailed studies directly comparing its potency and selectivity across a range of cancerous and non-cancerous cell lines are not readily found in the scientific literature.

One of the few available references indicates that this compound exhibits cytotoxic activity against murine lymphosarcoma L5178Y cells. However, this study attributes its relatively lower cytotoxicity compared to the structurally related compound juglone to poor membrane transport, without providing specific IC50 values that would allow for a quantitative comparison.[1] Crucially, this research does not include a comparative assessment against any normal, non-cancerous cell lines, which is essential for determining the therapeutic index and potential for selective cancer cell targeting.

Mechanism of Action: Insights from the Naphthoquinone Moiety

The biological activity of this compound is attributed to its naphthoquinone moiety.[1] Naphthoquinones are a class of compounds known to exert cytotoxic effects through various mechanisms, often involving the generation of reactive oxygen species (ROS) and interference with cellular redox processes. These activities can lead to DNA damage, apoptosis, and cell cycle arrest. The specific signaling pathways through which this compound exerts its effects, however, have not been extensively elucidated in the available literature.

Challenges in a Comparative Assessment

The absence of direct comparative studies presents a significant challenge in creating a detailed guide on the differential cytotoxicity of this compound. To construct a meaningful comparison, the following data points would be necessary:

  • IC50 Values: Half-maximal inhibitory concentration (IC50) values for this compound across a panel of diverse cancer cell lines (e.g., breast, lung, colon, leukemia) and a corresponding set of normal cell lines from various tissues (e.g., fibroblasts, epithelial cells, lymphocytes).

  • Selectivity Index (SI): Calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

  • Detailed Experimental Protocols: Information on the specific cell lines used, culture conditions, drug concentrations tested, incubation times, and the type of cytotoxicity assay employed (e.g., MTT, XTT, LDH release).

Without this fundamental data, a quantitative comparison of this compound's cytotoxicity on cancer versus normal cells remains speculative.

Experimental Workflow for Cytotoxicity Assessment

For researchers interested in investigating the comparative cytotoxicity of this compound, a standard experimental workflow would involve the following key steps. This process is illustrated in the diagram below.

Cytotoxicity_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Seeding Seed cells in 96-well plates Cancer_Cells->Seeding Normal_Cells Normal Cell Lines Normal_Cells->Seeding Treatment Treat with varying concentrations of This compound Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay Perform MTT or similar viability assay Incubation->Assay Measurement Measure absorbance Assay->Measurement IC50 Calculate IC50 values Measurement->IC50 SI Determine Selectivity Index IC50->SI

Experimental workflow for assessing comparative cytotoxicity.

Conclusion

References

A Comparative Analysis of Sakyomicin A and Other Antimicrobial Compounds from Diverse Nocardia Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide comparing the antimicrobial activity of secondary metabolites from various Nocardia strains has been published today. This guide, targeted towards researchers, scientists, and drug development professionals, provides a detailed analysis of the performance of these compounds, with a special focus on Sakyomicin A, a quinone-type antibiotic. The publication aims to serve as a valuable resource for the discovery and development of new antimicrobial agents from this promising bacterial genus.

The genus Nocardia is a well-established source of a diverse array of bioactive secondary metabolites, though it remains less explored than its more famous cousin, Streptomyces.[1] This guide delves into the antimicrobial potential of different Nocardia species, offering a comparative look at their efficacy against various bacterial strains.

This compound: A Case Study from Nocardia sp. M-53

This compound, along with its congeners B, C, and D, was first isolated from the fermentation broth of Nocardia sp. strain M-53. These quinone-type antibiotics have demonstrated notable activity against Gram-positive bacteria.

Antimicrobial Spectrum of this compound
Test OrganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.2
Bacillus subtilisPositive0.1
Micrococcus luteusPositive0.05
Escherichia coliNegative> 100
Pseudomonas aeruginosaNegative> 100
Candida albicansN/A (Fungus)> 100
Saccharomyces cerevisiaeN/A (Fungus)> 100

Comparative Antimicrobial Activity of Various Nocardia Species

To provide a broader context for the antimicrobial potential of the Nocardia genus, this guide presents a comparison of the antimicrobial susceptibility of several clinically relevant Nocardia species to a range of standard antibiotics. This data highlights the inherent diversity in the antimicrobial profiles of different Nocardia strains.

AntibioticN. farcinica (MIC Range, µg/mL)N. brasiliensis (MIC Range, µg/mL)N. cyriacigeorgica (MIC Range, µg/mL)N. nova (MIC Range, µg/mL)
Amikacin0.12 - 640.12 - 80.12 - 40.12 - 2
Ciprofloxacin0.25 - 320.25 - 80.25 - 160.25 - 4
Clarithromycin0.06 - 1280.06 - 640.06 - 320.06 - 8
Imipenem0.25 - 640.5 - 320.25 - 160.25 - 8
Linezolid0.5 - 80.5 - 40.5 - 40.5 - 2
Trimethoprim-Sulfamethoxazole0.25/4.75 - 8/1520.25/4.75 - 4/760.25/4.75 - 2/380.25/4.75 - 2/38

Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols are provided below.

Isolation and Purification of this compound from Nocardia sp. M-53

The following workflow outlines the general procedure for the isolation and purification of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Nocardia sp. M-53 Centrifugation Centrifugation to separate broth and mycelium Fermentation->Centrifugation SolventExtraction Solvent Extraction of the supernatant Centrifugation->SolventExtraction XAD2 XAD-2 Column Chromatography SolventExtraction->XAD2 SilicaGel Silica Gel Column Chromatography XAD2->SilicaGel LH20 Sephadex LH-20 Column Chromatography SilicaGel->LH20 SakyomicinA Pure this compound LH20->SakyomicinA

Isolation and Purification of this compound

Protocol:

  • Fermentation: Nocardia sp. M-53 is cultured in a suitable broth medium under optimal conditions for the production of this compound.

  • Extraction: The fermentation broth is centrifuged to separate the supernatant from the mycelial cake. The supernatant containing the secreted antibiotics is then subjected to solvent extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Chromatographic Purification: The crude extract is subjected to a series of column chromatography steps for purification. This typically includes:

    • XAD-2 Column Chromatography: To remove polar impurities.

    • Silica Gel Column Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: For final purification of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the antimicrobial compounds is determined using the broth microdilution method.

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis SerialDilution Serial Dilution of Antimicrobial Agent Inoculation Inoculation of Microtiter Plate SerialDilution->Inoculation InoculumPrep Preparation of Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubation Inoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection MIC Determination of MIC VisualInspection->MIC

Broth Microdilution Assay Workflow

Protocol:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no antibiotic) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Mechanism of Action: A Look at Quinone Antibiotics

This compound belongs to the quinone class of antibiotics. While the specific signaling pathway disruptions caused by this compound are a subject for further research, the general mechanism of action for many quinone antibiotics involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

G Quinolone_Antibiotic Quinone Antibiotic (e.g., this compound) Inhibition Inhibition Quinolone_Antibiotic->Inhibition DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Disruption Disruption DNA_Gyrase->Disruption DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiled_DNA->DNA_Replication_Fork Allows for unwinding Cell_Death Bacterial Cell Death Inhibition->DNA_Gyrase Disruption->DNA_Replication_Fork Disruption->Cell_Death

Inhibition of DNA Gyrase by Quinone Antibiotics

The inhibition of DNA gyrase leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death. This mechanism of action is a hallmark of many clinically important antibiotics.

This comparative guide underscores the significant potential of Nocardia species as a source of novel antimicrobial compounds. The provided data and protocols are intended to facilitate further research and development in this critical area of medicine.

References

Assessing the Synergy of Sakyomicin A: A Methodological Guide to Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Combination therapy, leveraging the synergistic effects of multiple antibiotics, offers a promising strategy to enhance efficacy, overcome resistance, and reduce therapeutic dosages. This guide provides a comprehensive methodological framework for evaluating the potential synergistic interactions of a novel antibiotic, Sakyomicin A, with existing antimicrobial agents. While specific experimental data on this compound combinations are not yet publicly available, this document outlines the established protocols and data interpretation necessary for such an investigation, using illustrative examples.

Principles of Antibiotic Synergy

Antibiotic synergy occurs when the combined antimicrobial effect of two or more drugs is greater than the sum of their individual effects.[1] This can manifest as a lower required concentration of each drug to inhibit or kill bacteria, potentially reducing toxicity and slowing the development of resistance. Common mechanisms driving synergy include sequential inhibition of a metabolic pathway, enhanced uptake of one antibiotic due to the action of another, or inhibition of a resistance mechanism.

Quantitative Assessment of Synergy: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[2] This technique involves a two-dimensional titration of the antibiotics in a microtiter plate, exposing a standardized bacterial inoculum to a range of concentrations of both drugs.

Experimental Protocol: Checkerboard Microdilution Assay
  • Preparation of Antibiotic Solutions: Stock solutions of this compound and a partner antibiotic (e.g., a β-lactam such as Oxacillin) are prepared at a concentration significantly higher than their individual Minimum Inhibitory Concentrations (MICs). A series of twofold dilutions are then prepared for each antibiotic.

  • Microtiter Plate Setup: In a 96-well microtiter plate, the diluted this compound is dispensed along the ordinate (rows), and the partner antibiotic is dispensed along the abscissa (columns). This creates a matrix of wells containing various concentration combinations of the two drugs.

  • Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Data Collection: After incubation, the plate is visually inspected or read using a microplate reader to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of an antibiotic that completely inhibits visible bacterial growth.

Data Presentation and Interpretation: The Fractional Inhibitory Concentration (FIC) Index

The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) Index, which provides a quantitative measure of the interaction between the two antibiotics.

The FIC for each antibiotic is calculated as follows:

  • FIC of this compound (FICA) = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Partner Antibiotic (FICB) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

The FIC Index (FICI) is the sum of the individual FICs:

FICI = FICA + FICB

The interaction is then classified based on the FICI value:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Hypothetical Checkerboard Assay Results for this compound and Oxacillin against MRSA

This compound (µg/mL)Oxacillin (µg/mL)Growth (+/-)FICthis compoundFICOxacillinFICIInterpretation
MIC Alone: 4 0-----
0MIC Alone: 64 -----
28+----
116+----
0.5 8 - 0.125 0.125 0.25 Synergy
0.2532+----

Dynamic Assessment of Synergy: The Time-Kill Assay

To understand the bactericidal dynamics of the antibiotic combination over time, a time-kill assay is performed. This assay measures the rate of bacterial killing by the antibiotics, alone and in combination, at specific concentrations (e.g., their individual MICs or synergistic concentrations identified in the checkerboard assay).

Experimental Protocol: Time-Kill Assay
  • Culture Preparation: A logarithmic-phase culture of the test bacterium is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Treatment Groups: The bacterial culture is divided into separate flasks for each treatment condition:

    • Growth Control (no antibiotic)

    • This compound alone

    • Partner Antibiotic alone

    • This compound + Partner Antibiotic combination

  • Incubation and Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: Serial dilutions of each aliquot are plated on appropriate agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Table 2: Hypothetical Time-Kill Assay Data for this compound and Oxacillin against MRSA

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound)Log10 CFU/mL (Oxacillin)Log10 CFU/mL (Combination)
05.75.75.75.7
26.55.55.64.8
47.35.25.43.9
88.54.95.12.5
249.14.54.8< 2.0

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for clarifying complex experimental processes and hypothetical biological pathways.

Synergy_Testing_Workflow Diagram 1: Experimental Workflow for Synergy Testing cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay prep_abx Prepare Antibiotic Dilutions (this compound & Partner) setup_plate Setup 96-Well Plate Matrix prep_abx->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_cb Incubate 18-24h inoculate->incubate_cb read_mic Determine Combination MICs incubate_cb->read_mic calc_fici Calculate FIC Index read_mic->calc_fici setup_flasks Setup Treatment Flasks (Control, Single, Combo) calc_fici->setup_flasks Informs Concentrations prep_culture Prepare Log-Phase Culture prep_culture->setup_flasks incubate_tk Incubate and Sample (0, 2, 4, 8, 24h) setup_flasks->incubate_tk plate_count Perform Viable Plate Counts incubate_tk->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data

Caption: Diagram 1: Experimental Workflow for Synergy Testing.

Hypothetical_Synergy_Pathway Diagram 2: Hypothetical Mechanism of Synergy cluster_bacterium Bacterial Cell sakyomicin_a This compound ribosome Ribosome (Protein Synthesis) sakyomicin_a->ribosome Inhibits (Hypothetical) synergy_node Synergistic Effect oxacillin Oxacillin (β-Lactam) cell_wall Cell Wall Synthesis oxacillin->cell_wall Inhibits cell_death Bacterial Cell Death cell_wall->cell_death Leads to ribosome->cell_death Leads to synergy_node->cell_death Enhanced Killing

Caption: Diagram 2: Hypothetical Mechanism of Synergy.

Potential Mechanisms of Synergy for this compound

While the precise mechanism of action for this compound would need to be elucidated, a potential synergistic interaction could arise from a multi-target attack on essential bacterial processes. For instance, if this compound were found to be an inhibitor of protein synthesis, its combination with a cell wall synthesis inhibitor like Oxacillin could be highly effective. The β-lactam would weaken the cell wall, potentially increasing the intracellular uptake of this compound, which could then more effectively shut down protein production, leading to rapid cell death. This dual assault on both structural integrity and essential protein machinery is a classic example of a synergistic mechanism.

Conclusion

The systematic evaluation of antibiotic combinations is a critical component of modern drug development. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can quantitatively determine the nature of the interaction between novel compounds like this compound and established antibiotics. The identification of synergistic partners for this compound could significantly enhance its therapeutic potential, offering new avenues for combating antibiotic-resistant infections. The protocols and frameworks presented in this guide provide a robust foundation for these essential investigations.

References

Benchmarking Sakyomicin A: A Comparative Analysis Against Clinical Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of novel antibiotics is paramount. This guide provides a comprehensive benchmark analysis of Sakyomicin A, a quinone-type antibiotic, against established clinical antibiotics used for Gram-positive infections: Vancomycin, Linezolid, and Daptomycin. This report is intended for researchers, scientists, and drug development professionals, offering a comparative look at the available data on antibacterial potency and cytotoxicity, alongside detailed experimental protocols.

Executive Summary

This compound, an antibiotic isolated from Nocardia sp. strain M-53, has demonstrated activity against Gram-positive bacteria.[1][2] This guide synthesizes the currently available data on this compound and compares it with the performance of Vancomycin, Linezolid, and Daptomycin, three frontline antibiotics in the clinical setting. While specific minimum inhibitory concentration (MIC) and cytotoxicity (CC50) data for this compound remains limited in publicly accessible literature, this guide establishes a framework for its evaluation and highlights the critical need for further research to fully understand its therapeutic potential.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the antibacterial activity and cytotoxicity of the selected antibiotics. It is important to note that direct comparative studies involving this compound are not yet available; therefore, the data presented is a compilation from various sources.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis (VSE)Enterococcus faecium (VRE)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Vancomycin 0.5 - 2.00.5 - 4.01.0 - 4.01.0 - >1024
Linezolid 0.5 - 4.00.5 - 4.01.0 - 4.01.0 - 4.0
Daptomycin 0.125 - 1.00.03 - 1.00.5 - 4.01.0 - 4.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Cytotoxicity Against Human Cell Lines (CC50 in µg/mL)

AntibioticHuman Fibroblast CellsHuman Glial Cells (CRL 8621)Human Rhabdomyosarcoma Cells
This compound Data Not AvailableData Not AvailableData Not Available
Vancomycin >16 (significant decrease in viability)~116No significant membrane toxicity
Linezolid Data Not AvailableData Not AvailableData Not Available
Daptomycin Data Not AvailableData Not Available>100 (under normoxic conditions)

Note: Cytotoxicity can vary significantly between different cell lines and assay conditions.

Mechanism of Action: A High-Level Comparison

This compound: The mechanism of action for this compound is not fully elucidated. However, its structure as a quinone-type antibiotic suggests it may interfere with cellular respiration and redox processes within the bacterial cell. The naphthoquinone moiety is believed to be essential for its biological activity.[3]

Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

Linezolid: An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Daptomycin: A cyclic lipopeptide antibiotic that disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and cell death.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antibiotic performance. The following are detailed protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50), the concentration of a compound that causes the death of 50% of viable cells, is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Human cell lines are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The CC50 value is calculated from the dose-response curve.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_mic MIC Determination cluster_cc50 Cytotoxicity (CC50) Assay prep_inoculum Prepare Bacterial Inoculum serial_dilution_mic Serial Dilution of Antibiotic inoculation_mic Inoculate Microtiter Plate serial_dilution_mic->inoculation_mic incubation_mic Incubate Plate inoculation_mic->incubation_mic read_mic Read MIC Value incubation_mic->read_mic seed_cells Seed Human Cells treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Caption: Standard experimental workflows for determining MIC and CC50 values.

Signaling_Pathway SakyomicinA This compound CellMembrane Bacterial Cell Membrane SakyomicinA->CellMembrane Crosses ETC Electron Transport Chain CellMembrane->ETC Interacts with ROS Reactive Oxygen Species ETC->ROS Disrupts, leading to DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Conclusion and Future Directions

This compound presents a potential new avenue in the development of antibiotics against Gram-positive bacteria. However, this comparative guide underscores the significant gaps in our understanding of its specific antibacterial spectrum and cytotoxic profile. To accurately benchmark this compound against current clinical standards, further in-depth studies are essential. Future research should prioritize the determination of its MIC values against a broad panel of clinical isolates, including resistant strains, and comprehensive cytotoxicity studies using various human cell lines. Such data will be instrumental in determining the viability of this compound as a future therapeutic agent.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sakyomicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling Sakyomicin A in any form (pure compound, solutions, or contaminated materials), all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978-05 compliant) is recommended.[4]Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, leaving the inner glove as a secondary protective layer.
Lab Coat Disposable, solid-front gown with long sleeves and elastic or knit cuffs.Protects the wearer's clothing and skin from splashes and aerosol exposure.
Eye Protection Chemical splash goggles or a full-face shield.Safeguards the eyes from accidental splashes of this compound solutions or dust.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of this compound to prevent inhalation of fine particles.Minimizes the risk of respiratory tract exposure to the potentially hazardous compound.

II. Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of this compound waste at the point of generation is crucial to prevent cross-contamination and to ensure it is handled correctly throughout the disposal process.

Experimental Protocol for Waste Segregation:

  • Designate a Waste Accumulation Area: Establish a clearly marked area within the laboratory for the collection of this compound waste. This area should be away from general lab traffic.

  • Use Designated Waste Containers:

    • Solid Waste: All solid materials contaminated with this compound (e.g., pipette tips, gloves, gowns, absorbent pads, and empty vials) must be placed in a designated, leak-proof, and puncture-resistant container.[2] This container must be clearly labeled as "Cytotoxic Waste" and/or "Hazardous Chemical Waste" in accordance with your institution's guidelines.[2][5] The use of a yellow cytotoxic waste container is a common practice.

    • Liquid Waste: All liquid waste containing this compound (e.g., unused stock solutions, cell culture media) should be collected in a dedicated, leak-proof, and shatter-resistant container.[6] This container must also be clearly labeled as "Cytotoxic Liquid Waste" or "Hazardous Chemical Waste" and should include the name "this compound" and its approximate concentration.

    • Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[5]

  • Securely Seal Containers: Once a waste container is full (do not overfill), it must be securely sealed to prevent any leakage or spillage during transport.

  • Decontaminate Exterior Surfaces: Before removing the waste container from the laboratory, decontaminate its exterior surface with an appropriate cleaning agent.

  • Follow Institutional Pickup Procedures: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of materials contaminated with this compound.

SakyomicinA_Disposal_Workflow This compound Disposal Workflow A Generation of this compound Waste B Is the waste liquid, solid, or sharp? A->B C Collect in labeled, leak-proof cytotoxic liquid waste container B->C Liquid D Collect in labeled, leak-proof, puncture-resistant cytotoxic solid waste container B->D Solid E Dispose of in labeled, puncture-proof cytotoxic sharps container B->E Sharp F Is the container full? C->F D->F E->F F->A No G Securely seal the container F->G Yes H Decontaminate exterior of the container G->H I Store in designated hazardous waste accumulation area H->I J Arrange for pickup by EHS or licensed contractor I->J

Caption: Logical workflow for the segregation and disposal of this compound waste.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

Experimental Protocol for Small Spill Cleanup (less than 5 mL or 5 g):

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE as described in Table 1.

  • Contain the Spill: Cover the spill with absorbent pads, starting from the outside and working inwards.

  • Decontaminate the Area: Once the spill is absorbed, clean the area with a suitable decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a water rinse, or another agent approved by your institution).

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as cytotoxic solid waste.[2]

For large spills (greater than 5 mL or 5 g), evacuate the area, prevent entry, and immediately contact your institution's EHS department for assistance.[2]

V. Conclusion: A Culture of Safety

The responsible disposal of this compound is a cornerstone of a safe and compliant laboratory environment. By implementing these procedures, researchers and drug development professionals can mitigate the risks associated with this potent compound. It is imperative to remember that these guidelines should be supplemented by a thorough understanding of your institution's specific policies and all applicable local, state, and federal regulations. Regular training and a proactive approach to safety are essential for protecting both the scientific community and the environment.

References

Personal protective equipment for handling Sakyomicin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Sakyomicin A based on general best practices for cytotoxic compounds. As no specific Safety Data Sheet (SDS) for this compound is readily available, it is crucial to treat this substance as a potent cytotoxic agent and to exercise the utmost caution. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a potent cytotoxic agent that requires stringent handling protocols to minimize exposure and ensure laboratory safety. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to cytotoxic drugs like this compound.[1] The following table summarizes the recommended PPE for various handling scenarios.

Scenario Required Personal Protective Equipment (PPE)
Handling Solid Compound (e.g., weighing, preparing solutions) - Gloves: Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 rated).[2][3] The outer glove should have a long cuff that covers the gown sleeve.[2] - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[1][4] - Respiratory Protection: A fit-tested N95 or N100 respirator is required to prevent inhalation of airborne particles.[4] - Eye/Face Protection: Full-face shield or safety goggles in combination with a fluid-resistant mask.[4] - Head/Shoe Covers: Disposable cap and shoe covers.[4]
Handling Solutions (e.g., cell culture, animal dosing) - Gloves: Double gloving with chemotherapy-tested nitrile gloves.[2][3] - Gown: Disposable, fluid-resistant gown.[1][4] - Eye/Face Protection: Safety glasses with side shields. A full-face shield is required if there is a risk of splashing.[4] - Sleeve Covers: Plastic sleeve covers can provide additional protection.[5]
Waste Disposal - Gloves: Double gloving with heavy-duty, chemotherapy-tested nitrile gloves. - Gown: Disposable, fluid-resistant gown. - Eye/Face Protection: Full-face shield or safety goggles. - Respiratory Protection: May be required depending on the nature of the waste and potential for aerosolization.
Spill Cleanup - Gloves: Double gloving with heavy-duty, chemotherapy-tested nitrile gloves.[5] - Gown: Disposable, fluid-resistant gown.[5] - Eye/Face Protection: Full-face shield and safety goggles.[5] - Respiratory Protection: A fit-tested N95 or N100 respirator is mandatory.[1] - Shoe Covers: Disposable, fluid-resistant shoe covers.

Experimental Protocols

1. Donning PPE Protocol:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, fluid-resistant gown, ensuring complete coverage.

  • Respiratory Protection: If required, don a fit-tested N95 or N100 respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Gloves: Don the first pair of chemotherapy-tested nitrile gloves.

  • Second Pair of Gloves: Don a second pair of gloves, ensuring the cuffs of the outer gloves go over the cuffs of the gown.

2. Doffing PPE Protocol:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown: Remove the gown by rolling it down from the shoulders and turning it inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield and goggles.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

3. Operational Plan for Handling this compound:

  • Preparation: All work with this compound, especially the handling of the solid compound, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Weighing: Weigh solid this compound on a plastic-backed absorbent liner within the BSC to contain any spills.

  • Solution Preparation: Prepare solutions within the BSC. Use closed-system drug-transfer devices (CSTDs) whenever possible to minimize the risk of aerosol generation.

  • Labeling: Clearly label all containers with "Cytotoxic Agent" and the name of the compound.

  • Transport: Transport this compound in sealed, shatterproof secondary containers.

4. Spill Management Plan:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Don PPE: Put on the appropriate spill cleanup PPE.

  • Containment: Use a cytotoxic spill kit to absorb the spill.[1]

  • Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.

  • Report: Report the spill to the appropriate safety officer.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste.

  • Sharps: All needles, syringes, and other sharps must be placed in a puncture-resistant cytotoxic sharps container.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Aqueous solutions may be disposed of down a designated laboratory sink with copious amounts of cold water, provided this is in accordance with local regulations and institutional policies.[6][7] Check with your institution's Environmental Health and Safety (EHS) office for specific guidance. Organic solvent solutions must be collected as hazardous chemical waste.

Visual Workflow for Safe Handling of this compound

Safe_Handling_of_Sakyomicin_A cluster_prep Preparation cluster_handling Handling in BSC cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_start Obtain this compound don_ppe Don Appropriate PPE prep_start->don_ppe enter_bsc Enter Class II BSC don_ppe->enter_bsc weigh Weigh Solid Compound enter_bsc->weigh prepare_solution Prepare Solution weigh->prepare_solution label_container Label as Cytotoxic prepare_solution->label_container transport Transport in Secondary Container label_container->transport decontaminate_bsc Decontaminate BSC transport->decontaminate_bsc dispose_sharps Dispose of Sharps in Cytotoxic Container decontaminate_bsc->dispose_sharps dispose_solid Dispose of Solid Waste in Cytotoxic Container decontaminate_bsc->dispose_solid dispose_liquid Dispose of Liquid Waste per Protocol decontaminate_bsc->dispose_liquid doff_ppe Doff PPE dispose_sharps->doff_ppe dispose_solid->doff_ppe dispose_liquid->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
Sakyomicin A
Reactant of Route 2
Sakyomicin A

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